C-(5-Bromo-oxazol-2-yl)-methylamine CAS 1823939-86-1 properties
CAS 1823939-86-1 | A Bifunctional Heterocyclic Scaffold for Medicinal Chemistry Executive Summary C-(5-Bromo-oxazol-2-yl)-methylamine (CAS 1823939-86-1) is a high-value heterocyclic building block characterized by its bi...
Author: BenchChem Technical Support Team. Date: February 2026
CAS 1823939-86-1 | A Bifunctional Heterocyclic Scaffold for Medicinal Chemistry
Executive Summary
C-(5-Bromo-oxazol-2-yl)-methylamine (CAS 1823939-86-1) is a high-value heterocyclic building block characterized by its bifunctional orthogonality . Comprising an electron-deficient 1,3-oxazole core, a reactive electrophile (C5-bromide), and a nucleophilic tether (C2-methylamine), this compound serves as a critical "linchpin" in Fragment-Based Drug Discovery (FBDD).
Its structural utility lies in its ability to undergo divergent functionalization: the C5-bromide allows for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig), while the C2-methylamine facilitates amide coupling, reductive amination, or sulfonylation. This duality makes it an ideal scaffold for constructing PROTAC linkers, peptidomimetics, and bi-aryl pharmacophores.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Off-white to pale yellow hygroscopic solid (HCl salt)
Solubility
Soluble in DMSO, Methanol, Water; Insoluble in Hexane, Et₂O
pKa (Predicted)
~7.5 (Amine), ~0.5 (Oxazole N)
Topological Polar Surface Area (TPSA)
52.0 Ų
LogP (Predicted)
0.25 (Low lipophilicity due to primary amine)
Synthetic Pathways
The synthesis of 5-bromo-2-substituted oxazoles typically avoids direct bromination of the free amine due to competitive N-bromination. A robust, scalable route involves the Protection-Bromination-Deprotection sequence.
Retrosynthetic Analysis
The 1,3-oxazole core is constructed via cyclodehydration, but for the 5-bromo derivative, post-synthetic functionalization of the oxazole ring is preferred to maintain regiocontrol.
Step 2: Regioselective C5 Bromination
Direct electrophilic bromination of oxazoles is sluggish. The most authoritative method employs lithiation-bromination . The C5 proton is the most acidic site on the 2-substituted oxazole ring (pKa ~20).
Protocol:
Dissolve N-Boc-2-(aminomethyl)oxazole in anhydrous THF under Ar.
Cool to -78°C. Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min.
Add electrophilic bromine source (NBS or CBr₄) in THF.
Warm to RT and quench with NH₄Cl.
Mechanism:[2][1][3][4] Formation of the 5-lithio-oxazole species followed by electrophilic trap.
Step 3: Deprotection
Reagents: 4M HCl in Dioxane.
Yield: Formation of the hydrochloride salt (CAS 1823939-86-1).
Reactivity & Applications
The value of CAS 1823939-86-1 lies in its divergent reactivity . It allows chemists to install the oxazole linker early in the synthesis (via the amine) or late (via the bromide).
Figure 2: Divergent reactivity map illustrating the orthogonality of the amine and bromide handles.
Key Reaction: Suzuki-Miyaura Coupling
The C5-bromo position is highly activated for Pd-catalyzed cross-coupling due to the electron-withdrawing nature of the oxazole oxygen and nitrogen.
Conditions: Heat to 80-100°C for 4-12 hours under N₂.
Note: If using the free amine, protect it first (Boc) to avoid catalyst poisoning by the primary amine. If using the HCl salt directly, ensure excess base (3-4 eq) is used to neutralize the salt.
Key Reaction: Amide Coupling
The C2-methylamine is sterically unhindered and reacts rapidly with activated esters.
Conditions: HATU or EDC/HOBt in DMF/DIPEA.
Self-Validation: Monitor by LCMS. The disappearance of the m/z ~177 peak and appearance of the amide mass is diagnostic.
Handling and Stability
Storage: Store at -20°C under inert atmosphere (Ar/N₂). The free base is prone to oxidation and carbonate formation (absorbs CO₂); the HCl salt is stable but hygroscopic.
Safety: 5-bromooxazoles are potential sensitizers. Handle in a fume hood.
Stability: The C-Br bond is stable to standard acidic deprotection conditions (e.g., TFA/DCM), allowing for orthogonal protecting group strategies.
(5-Bromo-oxazol-2-yl)methanamine chemical structure and molecular weight
High-Value Scaffold for Fragment-Based Drug Discovery (FBDD) Executive Summary (5-Bromo-oxazol-2-yl)methanamine is a bifunctional heteroaromatic building block critical to modern medicinal chemistry. Its value lies in it...
Author: BenchChem Technical Support Team. Date: February 2026
High-Value Scaffold for Fragment-Based Drug Discovery (FBDD)
Executive Summary
(5-Bromo-oxazol-2-yl)methanamine is a bifunctional heteroaromatic building block critical to modern medicinal chemistry. Its value lies in its orthogonal reactivity : the C5-bromine atom serves as an electrophilic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the C2-methanamine provides a nucleophilic site for amide coupling or reductive amination. This duality allows for the rapid construction of diversity-oriented libraries, particularly in the development of kinase inhibitors and peptidomimetics where the oxazole ring acts as a bioisostere for amide bonds.
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
This section establishes the definitive chemical data for the molecule. Note the critical distinction between the 1,3-oxazole target and its 1,2-isoxazole isomer, a common sourcing error in catalog searches.
Nomenclature & Identification
Parameter
Data
IUPAC Name
1-(5-Bromo-1,3-oxazol-2-yl)methanamine
Common Name
(5-Bromooxazol-2-yl)methylamine
CAS Number (HCl Salt)
1823939-86-1
CAS Number (Free Base)
Not widely assigned; typically handled as HCl salt
Isomer Warning
DO NOT CONFUSE WITH: (3-Bromo-isoxazol-5-yl)methanamine (CAS 2763-93-1)
SMILES
NCC1=NC=C(Br)O1
Molecular Weight & Mass Spectrometry Data
The presence of a bromine atom introduces a characteristic isotopic pattern (1:1 ratio of ⁷⁹Br and ⁸¹Br) essential for mass spectrometry validation.
Property
Value
Notes
Molecular Formula
C₄H₅BrN₂O
Free Base
Molecular Weight (Avg)
176.999 g/mol
Standard Stoichiometry
Exact Mass (Monoisotopic)
175.9585 Da
Based on ⁷⁹Br
Isotope Peak (M+2)
177.9565 Da
Based on ⁸¹Br (Intensity ~98% of M)
HCl Salt MW
213.46 g/mol
C₄H₅BrN₂O · HCl
Physicochemical Properties (Computed)
LogP: ~ -0.42 (Highly polar, water-soluble as salt)
TPSA (Topological Polar Surface Area): ~52 Ų
pKa (Conjugate Acid): ~8.5 (Amine), Oxazole ring is weakly basic.
Part 2: Synthetic Pathways & Manufacturing Logic
The synthesis of 5-bromooxazoles substituted at the 2-position requires a strategy that avoids self-reaction. The amine must be masked (protected) before the introduction of the bromine atom.
Retro-Synthetic Analysis
The most robust route involves the bromination of a protected oxazol-2-ylmethanamine precursor. Direct bromination of the free amine is chemically forbidden due to oxidation risks and N-bromination side products.
Diagram 1: Synthetic Workflow
Caption: Step-wise synthesis emphasizing the necessity of Boc-protection prior to C5-lithiation/bromination to ensure chemoselectivity.
Detailed Protocol: Bromination of the Oxazole Core
Note: This protocol assumes the starting material is tert-butyl (oxazol-2-ylmethyl)carbamate.
Lithiation: Cool a solution of the oxazole intermediate in THF to -78 °C under Argon. Add LiHMDS dropwise. The proton at C5 is the most acidic (pKa ~20), allowing selective deprotonation.
Bromination: Stir for 30 mins at -78 °C. Cannulate a solution of CBr₄ (or NBS) in THF into the lithiated species.
Quench: Allow to warm to 0 °C and quench with saturated NH₄Cl.
Workup: Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Deprotection: Treat the crude Boc-intermediate with 4M HCl in Dioxane for 2 hours at RT. Precipitate the final product with diethyl ether to obtain the pure HCl salt.
Part 3: Medicinal Chemistry Utility[1][7]
This scaffold is a "privileged structure" in FBDD (Fragment-Based Drug Discovery).
The "Br" Handle (Electrophile)
The C5-Bromine is highly reactive toward Palladium-catalyzed cross-coupling.
Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.
Stille Coupling: Couples with organostannanes.
Sonogashira: Introduces alkyne linkers.
Strategic Insight: The oxazole C5 position is electronically distinct from phenyl halides, often requiring electron-rich ligands (e.g., XPhos, SPhos) for efficient oxidative addition.
The "NH₂" Handle (Nucleophile)
The pendant amine allows for the attachment of the scaffold to a larger core or the introduction of "warheads" (e.g., acrylamides for covalent inhibition).
Diagram 2: Diversity-Oriented Application
Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the amine and bromide handles.
Part 4: Handling & Quality Control
Storage & Stability
Form: The HCl salt is a hygroscopic off-white solid.
Storage: Store at -20 °C under desiccant. The free base is unstable and prone to polymerization or oxidative degradation; always generate the free base in situ.
Light Sensitivity: Protect from light to prevent debromination over long periods.
Analytical Validation (QC Protocol)
To verify the identity of the compound before use in library synthesis:
LC-MS (Liquid Chromatography-Mass Spectrometry):
Column: C18 Reverse Phase.
Mobile Phase: H₂O/Acetonitrile (0.1% Formic Acid).
Expected Signal: Look for the doublet [M+H]⁺ peaks at 177 and 179 (1:1 ratio).
¹H NMR (DMSO-d₆):
Oxazole C4-H: Singlet around δ 8.3 ppm (deshielded by N and O). Note: If C5-H is present (incomplete bromination), it would appear as a doublet or distinct singlet; absence confirms substitution.
PubChem. (2024).[1] Compound Summary for (3-Bromo-1,2-oxazol-5-yl)methanamine (Isomer Warning). National Library of Medicine. Retrieved from [Link][2]
Vereshchagin, A. N., et al. (2018). The chemistry of 5-bromooxazoles: synthesis and reactivity. Russian Chemical Reviews.
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context for oxazole as amide bioisostere).
An In-Depth Technical Guide to the 5-bromo-2-aminomethyl-oxazole Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals Executive Summary: The Strategic Imperative of the 5-bromo-2-aminomethyl-oxazole Scaffold In the landscape of modern medicinal chemistry, the quest for nove...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Imperative of the 5-bromo-2-aminomethyl-oxazole Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is relentless. The 5-bromo-2-aminomethyl-oxazole scaffold has emerged as a pivotal building block, offering a powerful combination of structural rigidity, synthetic versatility, and favorable physicochemical properties. This guide provides a comprehensive technical overview of this high-value heterocyclic intermediate, from its rational synthesis to its strategic deployment in the construction of complex molecular architectures. For the drug development professional, this molecule represents a gateway to accelerated lead discovery and optimization, enabling the rapid exploration of chemical space around a proven pharmacophoric core.
The intrinsic value of 5-bromo-2-aminomethyl-oxazole lies in its bifunctional nature. The aminomethyl group at the 2-position serves as a versatile nucleophilic handle for the introduction of diverse side chains and pharmacophoric elements through amide bond formation or reductive amination. Concurrently, the bromine atom at the 5-position acts as a linchpin for a suite of powerful palladium-catalyzed cross-coupling reactions, facilitating the strategic installation of aryl, heteroaryl, and alkynyl moieties. This orthogonal reactivity provides an unparalleled platform for the systematic elaboration of molecular complexity and the fine-tuning of biological activity.
I. Rational Synthesis of the 5-bromo-2-aminomethyl-oxazole Core
While a direct, one-pot synthesis of 5-bromo-2-aminomethyl-oxazole is not extensively documented, a robust and adaptable synthetic strategy can be executed through logical, well-precedented transformations. Two primary retrosynthetic disconnections are presented, each offering distinct advantages in terms of starting material availability and scalability.
Route A: Post-Oxazole Formation Functionalization
This linear approach commences with the construction of a 2-methyl-oxazole core, followed by sequential bromination and functionalization of the methyl group. This route is advantageous when 2-methyl-oxazole precursors are readily available.
Step 1: Van Leusen Oxazole Synthesis of 2-Methyl-oxazole
The Van Leusen reaction is a cornerstone of oxazole synthesis, prized for its reliability and operational simplicity.[1][2] It involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[3][4]
Experimental Protocol: Van Leusen Synthesis of 2-Methyl-oxazole
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetaldehyde (1.1 eq.) and tosylmethyl isocyanide (TosMIC, 1.0 eq.) in methanol.
Add potassium carbonate (K2CO3, 2.0 eq.) to the solution.
Heat the mixture to reflux for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
Partition the residue between water and ethyl acetate. The aqueous layer is extracted twice more with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
Purify the crude product by fractional distillation to yield 2-methyl-oxazole.
Step 2: Electrophilic Bromination of 2-Methyl-oxazole
The oxazole ring is susceptible to electrophilic aromatic substitution, with a notable preference for the C5 position.[5][6] N-bromosuccinimide (NBS) is the reagent of choice for this transformation, offering mild reaction conditions and high regioselectivity.[7][8]
Experimental Protocol: Electrophilic Bromination
Dissolve 2-methyl-oxazole (1.0 eq.) in acetonitrile in a round-bottom flask.
Cool the solution to 0 °C in an ice bath and add N-bromosuccinimide (NBS, 1.05 eq.) portion-wise.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction by TLC until the starting material is consumed.
Quench the reaction by the addition of aqueous sodium thiosulfate solution.
Extract the product with dichloromethane (3 x volumes).
Combine the organic extracts, wash with brine, dry over Na2SO4, and concentrate to provide crude 5-bromo-2-methyl-oxazole, which can be purified by column chromatography.
Step 3: Conversion of the 2-Methyl Group to the 2-Aminomethyl Group
This transformation is typically achieved via a two-step sequence involving a free-radical bromination of the methyl group, followed by nucleophilic substitution with a nitrogen source.
Experimental Protocol: Functionalization
Radical Bromination: Dissolve 5-bromo-2-methyl-oxazole (1.0 eq.) in carbon tetrachloride. Add NBS (1.0 eq.) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN. Reflux the mixture under UV irradiation for 6-12 hours.[9][10][11] Cool the reaction, filter off the succinimide, and concentrate the filtrate to yield crude 5-bromo-2-(bromomethyl)oxazole. This intermediate is often used directly in the next step.
Nucleophilic Displacement: A robust method for introducing the amine is the Gabriel synthesis. The crude 5-bromo-2-(bromomethyl)oxazole is dissolved in dimethylformamide (DMF), and potassium phthalimide (1.1 eq.) is added. The mixture is stirred at room temperature for 12-16 hours. The resulting phthalimide intermediate is then cleaved by treatment with hydrazine hydrate in refluxing ethanol to liberate the primary amine, 5-bromo-2-aminomethyl-oxazole.
Route B: Pre-functionalization Followed by Bromination
This convergent strategy involves the initial formation of a 2-aminomethyl-oxazole, which is subsequently brominated. This approach can be advantageous if the final bromination step is high-yielding and clean.
Step 1: Synthesis of Oxazole-2-carboxaldehyde
This can be achieved via the Van Leusen reaction using glyoxal or a protected equivalent.
Step 2: Reductive Amination
This powerful transformation directly converts the aldehyde to the desired aminomethyl group.
Experimental Protocol: Reductive Amination
In a flask, dissolve oxazole-2-carboxaldehyde (1.0 eq.) in methanol. Add a solution of ammonia in methanol (excess).
After stirring for 30 minutes, add sodium borohydride (NaBH4, 1.5 eq.) portion-wise at 0 °C.
Allow the reaction to proceed at room temperature for 4-8 hours.
Carefully quench the reaction with water and concentrate to remove the methanol.
Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate to yield 2-aminomethyl-oxazole.
Step 3: Amine Protection and Subsequent Bromination
To avoid side reactions during bromination, the primary amine must be protected. The tert-butyloxycarbonyl (Boc) group is a suitable choice.
Experimental Protocol: Protection and Bromination
Protection: Dissolve 2-aminomethyl-oxazole in dichloromethane and add triethylamine (1.2 eq.). Cool to 0 °C and add di-tert-butyl dicarbonate (Boc2O, 1.1 eq.). Stir at room temperature overnight. Purify the resulting Boc-protected amine.
Bromination: Subject the protected amine to electrophilic bromination with NBS as described in Route A, Step 2.
Deprotection: Remove the Boc group by treatment with trifluoroacetic acid (TFA) in dichloromethane to afford the target compound.
II. Physicochemical and Spectroscopic Data
Parameter
Value
Molecular Formula
C4H5BrN2O
Molecular Weight
177.00 g/mol
Appearance
Predicted as a pale yellow to light brown solid
Solubility
Expected to be soluble in polar organic solvents (MeOH, DMSO, DMF)
¹H NMR (400 MHz, CDCl₃, predicted)
δ 7.35 (s, 1H), 4.05 (s, 2H), 1.85 (br s, 2H)
¹³C NMR (101 MHz, CDCl₃, predicted)
δ 162.5, 141.0, 128.5, 42.0
III. Strategic Applications in Drug Discovery: Leveraging the Bromo Substituent
The bromine atom at the C5 position is a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
This reaction is a workhorse in medicinal chemistry for the creation of biaryl and heteroaryl-aryl linkages.
General Protocol: Suzuki-Miyaura Coupling
In a microwave vial, combine the Boc-protected 5-bromo-2-aminomethyl-oxazole (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and potassium carbonate (2.5 eq.).
Add a solvent mixture of 1,4-dioxane and water (4:1).
Seal the vial and heat in a microwave reactor at 120-150 °C for 15-45 minutes.
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
Dry the organic phase, concentrate, and purify by flash chromatography.
B. Buchwald-Hartwig Amination: C-N Bond Formation
This reaction facilitates the coupling of the oxazole core with a wide range of amines, an essential transformation for many drug discovery programs.
General Protocol: Buchwald-Hartwig Amination
To an oven-dried Schlenk tube, add the Boc-protected 5-bromo-2-aminomethyl-oxazole (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.5 eq.).
Evacuate and backfill the tube with argon.
Add anhydrous toluene and heat the mixture at 100-110 °C for 12-24 hours.
Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
Purify the product by column chromatography.
C. Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling allows for the introduction of alkynyl groups, providing access to linear motifs and precursors for further transformations.
General Protocol: Sonogashira Coupling
Dissolve the Boc-protected 5-bromo-2-aminomethyl-oxazole (1.0 eq.) and the terminal alkyne (1.5 eq.) in a mixture of THF and triethylamine.
Add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (2 mol%).
Stir the reaction under an argon atmosphere at room temperature for 6-18 hours.
Filter the reaction mixture through a pad of Celite, concentrate the filtrate, and purify by chromatography.
IV. The 2-Aminomethyl Moiety: A Vector for Diversity
The primary amine at the 2-position is a critical attachment point for introducing a variety of functional groups that can modulate the biological activity and pharmacokinetic properties of the final compound.
Amide and Sulfonamide Formation: Acylation with a diverse range of acid chlorides or sulfonyl chlorides provides a straightforward method for library synthesis.
Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent allows for the introduction of substituted amine functionalities.
V. Visualization of Synthetic Strategies and Applications
Caption: Comparative Synthetic Pathways to the Core Building Block.
Caption: The Central Role of the Building Block in Medicinal Chemistry.
VI. Conclusion
The 5-bromo-2-aminomethyl-oxazole building block represents a confluence of desirable attributes for the medicinal chemist: a stable, synthetically accessible core with two orthogonal handles for diversification. Its strategic application can significantly streamline the synthesis of complex, biologically active molecules. This guide has provided a detailed roadmap for its synthesis and a survey of its key applications, underscoring its importance as a high-value intermediate in the pursuit of next-generation therapeutics.
VII. References
Wong, X. K., & Yeong, K. Y. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237–3262. [Link]
Shaikh, A., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237-3262. [Link]
van Leusen, A. M., et al. (1972). A new synthesis of oxazoles from aldehydes. Tetrahedron Letters, 13(23), 2369-2372.
Reddit. (2020). Free Radicals Halogenation and Bromination. [Link]
Journal of the Chemical Society, Perkin Transactions 1. (2000). Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites. [Link]
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
Structural Homologation in Heterocyclic Scaffolds: A Comparative Analysis of 2-Aminomethyl-5-Bromooxazole vs. 5-Bromooxazol-2-amine
Executive Summary In medicinal chemistry, the "magic methyl" effect or homologation strategies are often employed to modulate solubility, basicity, and target engagement. This guide analyzes two distinct oxazole building...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the "magic methyl" effect or homologation strategies are often employed to modulate solubility, basicity, and target engagement. This guide analyzes two distinct oxazole building blocks: 2-aminomethyl-5-bromooxazole (Compound A) and 5-bromooxazol-2-amine (Compound B) .
While they share the same core heterocycle and halogen handle, the single methylene spacer in Compound A fundamentally alters the electronic landscape, chemical stability, and synthetic utility of the scaffold. This guide provides a decision framework for researchers selecting between these moieties for fragment-based drug discovery (FBDD) or lead optimization.
Part 1: Structural & Electronic Analysis
The Electronic Divergence
The defining feature of this comparison is the conjugation vs. insulation of the nitrogen lone pair.
Compound B (5-bromooxazol-2-amine): The exocyclic nitrogen is directly attached to the
-deficient oxazole ring. It exhibits guanidine-like character but with significantly reduced basicity due to the electron-withdrawing nature of the oxygen and the aromatic sink. It exists in a tautomeric equilibrium (amino vs. imino), which complicates binding modes.
Compound A (2-aminomethyl-5-bromooxazole): The methylene bridge acts as an insulator. The amine behaves as a standard primary aliphatic amine (analogous to benzylamine). It is a strong nucleophile with no resonance contribution to the oxazole ring.
Physicochemical Property Matrix[1]
Feature
2-Aminomethyl-5-bromooxazole (Comp A)
5-Bromooxazol-2-amine (Comp B)
Hybridization
Nitrogen (Tetrahedral)
Nitrogen (Planar/Tautomeric)
Basicity ()
~9.0 – 10.0 (High, protonated at phys pH)
~4.0 – 5.5 (Low, neutral at phys pH)
H-Bonding
Strong Donor (2 H), Moderate Acceptor
Weak Donor, Weak Acceptor
Nucleophilicity
High (Requires protection)
Low (Amide-like)
Stability
High (Acid/Base stable)
Acid Labile (Ring hydrolysis risk)
Bioisostere Of
Benzylamine
Urea / Amide / Thiazole-2-amine
Part 2: Synthetic Methodologies
Synthesis of 2-Aminomethyl-5-bromooxazole
Strategy: The challenge here is preserving the primary amine during ring formation and bromination. The preferred route involves constructing the oxazole ring with a protected amine side chain.
Workflow:
Cyclization: React
-Boc-glycine (or serine derivative) with an -aminoketone equivalent or via Van Leusen synthesis using TosMIC derivatives.
Bromination: Lithiation at C5 (using LiHMDS/LDA) followed by quenching with an electrophilic bromine source (
or NBS).
Note: Direct bromination with
is avoided to prevent oxidation of the methylene bridge.
Synthesis of 5-Bromooxazol-2-amine
Strategy: Direct bromination of 2-aminooxazole is hazardous due to the instability of the ring under acidic conditions and potential
-bromination.
Preferred Protocol (Cyclization of Pre-functionalized Precursors):
Instead of brominating the fragile 2-aminooxazole, it is superior to cyclize an
-dibromoketone with urea or cyanamide.
Alternative Protocol (Careful Bromination):
If starting from 2-aminooxazole, the amine must be protected (e.g., Acetyl or Boc) to reduce electron density and prevent
-bromo species formation, followed by NBS bromination.
Visualization of Synthetic Logic
The following diagram illustrates the decision tree for synthesis and reactivity.
Caption: Synthetic decision tree highlighting the stability risks associated with the 2-amino variant compared to the robust lithiation route for the aminomethyl variant.
Part 3: Experimental Protocols
Protocol 1: C5-Bromination of 2-(N-Boc-aminomethyl)oxazole
Context: This protocol installs the bromine handle on the "Compound A" precursor.
Reagents:
2-(N-Boc-aminomethyl)oxazole (
equiv)
LiHMDS (
in THF, equiv)
( equiv)
Anhydrous THF
Procedure:
Setup: Flame-dry a round-bottom flask and purge with Argon. Add 2-(N-Boc-aminomethyl)oxazole and dissolve in anhydrous THF (
).
Lithiation: Cool the solution to
. Add LiHMDS dropwise over 15 minutes. The solution may turn yellow/orange, indicating the formation of the oxazolyl-lithium species.
Equilibration: Stir at
for 30 minutes. Critical: Do not allow to warm, as the lithiated species can ring-open.
Bromination: Dissolve
in a minimal amount of THF and add dropwise to the reaction mixture at .
Quench: Stir for 1 hour at
, then quench with saturated solution while still cold.
Workup: Extract with EtOAc (
), wash with brine, dry over . Purify via flash chromatography (Hex/EtOAc).
Context: Applicable to both variants, but Compound B requires amine protection to prevent catalyst poisoning.
Reagents:
5-Bromooxazole scaffold (
equiv)
Aryl Boronic Acid (
equiv)
( equiv)
( equiv)
Dioxane/Water (4:1)
Procedure:
Degassing: Combine scaffold, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes.
Catalyst Addition: Add the Pd catalyst.
Heating: Heat to
for 4–12 hours.
Note for Compound B: If using the free amine (not recommended), higher catalyst loading (
) is required due to coordination of the Pd to the exocyclic nitrogen.
Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC (for polar amines) or silica column.
Part 4: Medicinal Chemistry Implications[1][2][4][5][6][7][8]
Metabolic Stability & Toxicity
2-Aminooxazole (Comp B): This moiety is often flagged as a structural alert. The ring is susceptible to hydrolytic cleavage by peptidases or acidic environments in the stomach, generating
-hydroxy ketones and urea derivatives. Furthermore, they can act as PAINS (Pan-Assay Interference Compounds) in high-throughput screens due to redox activity or sequestration of metal cofactors.
2-Aminomethyl (Comp A): Significantly more metabolically robust. The primary metabolic liability is oxidative deamination (MAO mediated) of the methylene amine, which can be mitigated by
-methylation or fluorination.
Solubility & Permeability
Comp A provides superior aqueous solubility due to the high
amine staying protonated. However, this may limit passive permeability across the BBB (Blood-Brain Barrier).
Comp B is flatter and less basic, offering better membrane permeability but poor aqueous solubility.
Recommendation
Choose Compound A (Aminomethyl) if: You need a basic center for salt bridge formation (e.g., Asp/Glu residue in the pocket), high solubility, or a flexible linker.
Choose Compound B (Amino) if: You are mimicking an amide bond, require a planar structure for stacking interactions, or need to reduce basicity to avoid hERG liability. Mandatory: Use bioisosteric replacement (e.g., fluorination) to block metabolic soft spots.
References
2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry . National Institutes of Health (NIH). Available at: [Link]
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole . MDPI Pharmaceuticals. Available at: [Link]
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation . National Institutes of Health (NIH). Available at: [Link]
Bioisosteres for Drug Hunters: Carboxylic Acids and Amides . Drug Hunter. Available at: [Link]
Foundational
Oxazole-Based Primary Amine Scaffolds: A Strategic Guide to Synthesis and Application in Drug Discovery
An In-depth Technical Guide for Medicinal Chemistry Professionals Abstract The oxazole ring, a five-membered aromatic heterocycle, represents a privileged scaffold in modern medicinal chemistry.[1] Its unique electronic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Medicinal Chemistry Professionals
Abstract
The oxazole ring, a five-membered aromatic heterocycle, represents a privileged scaffold in modern medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have cemented its role in the development of numerous therapeutic agents.[2][3] This guide provides an in-depth exploration of oxazole-based scaffolds featuring a primary amine, a key functional group for establishing critical interactions with biological targets. We will dissect the strategic considerations behind synthetic route selection, explore the nuanced role of the oxazole core as a bioisostere, and present detailed, field-proven protocols for the synthesis of these valuable molecular building blocks. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the oxazole scaffold in their discovery programs.
The Oxazole Core: A Privileged Scaffold in Medicinal Chemistry
The oxazole nucleus is a five-membered heterocycle containing one oxygen and one nitrogen atom.[4] This arrangement confers a unique set of physicochemical properties that make it highly attractive for drug design.
Electronic Nature and Aromaticity : The oxazole ring is aromatic, though its aromaticity is weaker than that of heterocycles like furan.[5] It possesses a pyridine-like nitrogen atom at position 3, which acts as a hydrogen bond acceptor, and furan-like oxygen at position 1.[2][6] This duality allows it to engage in a variety of non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions, which are critical for binding to enzymes and receptors.[2][5]
Metabolic Stability : The oxazole ring is generally stable under physiological conditions and resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles compared to more labile functional groups.[7]
Role as a Bioisostere : One of the most powerful applications of the oxazole scaffold is as a bioisostere—a chemical group that can replace another while retaining or enhancing biological activity. The oxazole ring is frequently used as a bioisostere for ester and amide functionalities.[8][9] This replacement can improve metabolic stability by removing a hydrolyzable linkage, enhance cell permeability, and favorably alter the molecule's overall physicochemical properties.[10]
Vector for Diversity : The oxazole core provides a rigid and planar scaffold from which substituents can be projected into the binding pockets of biological targets. The primary amine group, in particular, serves as a crucial anchor or a versatile handle for further chemical elaboration to explore structure-activity relationships (SAR).
Strategic Synthesis of Oxazole-Based Primary Amines
The successful incorporation of oxazole primary amine scaffolds into a drug discovery campaign hinges on the selection of an appropriate synthetic strategy. The position of the amine group on the oxazole ring (C2, C4, or C5) dictates the choice of starting materials and reaction pathways.
Caption: High-level overview of synthetic pathways to key oxazole-based primary amine scaffolds.
Synthesis of 2-Aminooxazoles
The 2-aminooxazole moiety is a particularly prevalent scaffold in medicinal chemistry. The most common and reliable methods involve the cyclocondensation of an α-haloketone with a urea or cyanamide equivalent, analogous to the classic Hantzsch thiazole synthesis.[11][12]
Key Synthetic Approaches:
From α-Haloketones and Urea/Cyanamide : This is a robust and widely used method. The reaction of an α-bromoacetophenone with urea or N-substituted ureas provides a direct route to 2-aminooxazoles.[11] While the classic Hantzsch protocol for thiazoles is highly versatile, the direct use of N-substituted ureas to yield N-substituted 2-aminooxazoles can be challenging, sometimes requiring methodological optimization.[11]
From α-Hydroxy Ketones and Cyanamides : The reaction of α-hydroxy ketones with substituted cyanamides in the presence of a base can also yield 2-aminooxazoles in high yields.[13]
From 2-Halooxazoles : A 2-amino group can be introduced by nucleophilic aromatic substitution on a pre-formed 2-halooxazole ring, reacting it with ammonia or a primary amine.[13]
Synthesis of 5-Aminooxazoles
Synthesizing 5-aminooxazoles requires a different set of strategies, often involving the construction of the ring in a manner that installs the amine or a precursor at the C5 position.
Key Synthetic Approaches:
From Ynamides : A modern and efficient method involves the cobalt-catalyzed regioselective annulation of ynamides with N-(pivaloyloxy)amides, which delivers 5-aminooxazoles under mild conditions with broad functional group tolerance.[14]
Via Recyclization Reactions : Certain 5-aminooxazoles can undergo recyclization reactions in the presence of nucleophiles or electrophiles, a process that can be exploited to generate new functionalized heterocycles.[15] This highlights the unique chemical reactivity of the scaffold itself.
Structure-Activity Relationship (SAR) Insights
The oxazole primary amine scaffold has been successfully employed across numerous therapeutic areas. The following examples illustrate its impact.
Therapeutic Area
Target/Mechanism
Role of Oxazole-Amine Scaffold
Representative Activity
Antitubercular
Undisclosed
The 2-aminooxazole core serves as a bioisosteric replacement for the 2-aminothiazole scaffold, maintaining potent activity while potentially improving physicochemical properties.[11]
Nanomolar MIC against M. tuberculosis
Anticancer
Kinase Inhibition (e.g., STAT3, Microtubules)
The oxazole acts as a rigid core, while the amine provides a key hydrogen-bonding interaction within the kinase hinge region or other critical binding sites.[16][17]
IC50 values in the nanomolar range against various cancer cell lines.[16]
Antibacterial
Various
The scaffold is found in numerous natural products and synthetic agents, where the amine group often plays a role in binding to the bacterial target or in facilitating cell entry.[4][18]
Potent activity against strains like S. aureus and E. coli.[4]
The primary amine on the oxazole scaffold is a potent hydrogen bond donor and can be protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a target's active site. This directional, high-energy interaction is often a cornerstone of a molecule's high-affinity binding and biological activity.
Caption: The central role of the oxazole primary amine scaffold in medicinal chemistry.
Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis of representative oxazole primary amine scaffolds.
Protocol 1: Synthesis of 4-Phenyl-2-aminooxazole
This protocol is adapted from methodologies involving the condensation of α-bromoacetophenones with urea.[11] It provides a reliable route to a foundational 2-aminooxazole scaffold.
A. Materials and Equipment
α-Bromoacetophenone
Urea
Ethanol (Absolute)
Saturated sodium bicarbonate solution
Round-bottom flask with reflux condenser
Magnetic stirrer with heating plate
Rotary evaporator
Silica gel for column chromatography
Standard glassware and safety equipment
B. Step-by-Step Procedure
Reaction Setup : To a 100 mL round-bottom flask, add α-bromoacetophenone (1.99 g, 10 mmol) and urea (1.20 g, 20 mmol, 2 equivalents).
Solvent Addition : Add 40 mL of absolute ethanol to the flask.
Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
Causality Note: Heating is necessary to overcome the activation energy for the condensation and cyclization reaction. Ethanol serves as a suitable polar solvent for the reactants. Using a two-fold excess of urea drives the reaction to completion.
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 4-6 hours.
Workup : Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
Solvent Removal : Remove the ethanol under reduced pressure using a rotary evaporator.
Neutralization : To the resulting residue, add 50 mL of water and carefully add saturated sodium bicarbonate solution until the pH is ~8. This step neutralizes any HBr formed during the reaction.
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification : Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-phenyl-2-aminooxazole.
C. Characterization
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a white to off-white solid.
Conclusion and Future Perspectives
Oxazole-based primary amine scaffolds are a validated and powerful tool in the medicinal chemist's arsenal.[1][19] Their combination of metabolic stability, versatile binding capabilities, and synthetic accessibility ensures their continued relevance. Future work in this area will likely focus on the development of novel, more efficient synthetic methodologies, particularly for accessing complex and stereochemically defined scaffolds.[8][20] Furthermore, the application of these scaffolds will continue to expand into new therapeutic areas as our understanding of their biological interactions deepens. The strategic implementation of these building blocks will undoubtedly continue to yield novel and effective drug candidates for the foreseeable future.
References
Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development. (2025). Benchchem.
Joshi, S., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
Priyanka, D., et al. (2024).
Kakkar, S., & Narasimhan, B. (2019).
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applic
A report on synthesis and applications of small heterocyclic compounds: Oxazole. (2023). AIP Publishing.
Peshakova, L. S., Kalcheva, V. B., & Simov, D. A. (n.d.).
A comprehensive review on biological activities of oxazole derivatives. (n.d.).
Joseph, J., Kim, J. Y., & Chang, S. (2011). A metal-free route to 2-aminooxazoles by taking advantage of the unique ring opening of benzoxazoles and oxadiazoles with secondary amines. Chemistry.
Recent advance in oxazole-based medicinal chemistry. (n.d.).
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science Publisher.
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Bentham Science Publisher.
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science.
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
Chiacchio, M. A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry.
Camci, M., & Karali, N. L. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. ChemMedChem.
Degiacomi, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters.
Recyclization of 5‐Amino‐ oxazoles as a Route to new Functionalized Heterocycles. (n.d.).
Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (n.d.). RSC Publishing.
Daly, A. M., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
Bifunctional Oxazole Intermediates: Strategic Scaffolds for Orthogonal Drug Discovery
Executive Summary The 1,3-oxazole ring is a "privileged structure" in medicinal chemistry, offering a unique combination of metabolic stability, hydrogen-bond acceptance, and a high dipole moment that influences solubili...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,3-oxazole ring is a "privileged structure" in medicinal chemistry, offering a unique combination of metabolic stability, hydrogen-bond acceptance, and a high dipole moment that influences solubility and target binding. However, the true utility of the oxazole scaffold in modern drug discovery lies in bifunctionality —the ability to orthogonally functionalize two distinct positions on the ring.
This guide focuses on bifunctional oxazole intermediates that serve as linchpins for divergent library synthesis. We move beyond simple monosubstitution to explore scaffolds like ethyl 2-chlorooxazole-4-carboxylate , which enable "click-like" modular assembly via C2-cross-coupling and C4-amidation. This document provides the synthetic logic, validated protocols, and mechanistic insights required to deploy these scaffolds effectively.
Strategic Classification: The Orthogonal Reactivity Map
To design effective synthesis campaigns, one must understand the electronic bias of the oxazole ring. The ring is an azole with an oxygen and nitrogen atom separated by one carbon.[1] This creates distinct zones of reactivity.[2]
The Reactivity Triad
C2 Position (The "Acidic/Electrophilic" Handle): The proton at C2 is the most acidic (
), allowing for lithiation (-BuLi). Conversely, if a halogen is present (e.g., 2-Cl), this position becomes highly susceptible to Nucleophilic Aromatic Substitution () and Pd-catalyzed cross-coupling.
C4 Position (The "Stable" Handle): Generally the least reactive to direct substitution. Functionalization here is usually established de novo (e.g., using TosMIC or
-halo esters) to install a carboxylate or amine.
C5 Position (The "Electrophilic" Handle): Electron-rich enough for electrophilic aromatic substitution (if activated) but also accessible via C-H activation if C2 is blocked.
Visualization: The Orthogonal Functionalization Workflow
Figure 1: Orthogonal reactivity map of the oxazole scaffold, highlighting the distinct chemical handles available at C2, C4, and C5 for modular drug design.
Core Synthesis Modules
Module A: The "Workhorse" Scaffold (Ethyl 2-chlorooxazole-4-carboxylate)
This is the premier bifunctional intermediate for medicinal chemistry. The C2-chloride is highly reactive toward Pd-catalyzed coupling (Suzuki, Negishi, Stille) without affecting the C4-ester. The ester can subsequently be hydrolyzed and coupled to amines to generate libraries of peptidomimetics or kinase inhibitors.
Why this scaffold?
Orthogonality: C2 reacts with nucleophiles/metals; C4 reacts with nucleophiles (after activation).
Scalability: Can be synthesized on a multi-gram scale.[3]
Versatility: Accesses 2,4-disubstituted oxazoles, a pattern found in bioactive natural products like hennoxazole.
Module B: The Van Leusen Strategy (4,5-Disubstituted Oxazoles)
When the target requires substitution at C5 (e.g., for steric bulk or pi-stacking), the Van Leusen reaction using Tosylmethyl Isocyanide (TosMIC) is the method of choice. It constructs the oxazole ring from aldehydes and isocyanides.[4]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-chlorooxazole-4-carboxylate
A robust, three-step sequence converting ethyl bromopyruvate to the bifunctional chloride.
-BuONO is toxic and flammable. Perform in a fume hood.
Step-by-Step Methodology:
Cyclization to 2-Aminooxazole:
Mix ethyl bromopyruvate (1.0 equiv) and urea (10.0 equiv) in ethanol.
Reflux for 16 hours. The excess urea acts as a base and nucleophile.
Cool, concentrate, and neutralize with aqueous
.
Filter the precipitate to isolate ethyl 2-aminooxazole-4-carboxylate .
Checkpoint: Purity should be >95% by LCMS (
observed).
Sandmeyer-Type Chlorination:
Dissolve
(1.2 equiv) in anhydrous acetonitrile (ACN) at 0°C.
Add
-Butyl nitrite (1.5 equiv) dropwise.
Add solid ethyl 2-aminooxazole-4-carboxylate portion-wise to control gas evolution (
).
Warm to 60°C for 2 hours.
Workup: Quench with dilute HCl, extract with EtOAc.
Purification: Silica gel chromatography (Hexane/EtOAc).[5]
Yield: Typically 60-75% overall.
Data: The product is a white solid.
NMR shows a characteristic singlet at C5 (~8.2 ppm).
Protocol 2: Regioselective Suzuki Coupling at C2
Demonstrating the orthogonal survival of the C4-ester.
Reaction Setup:
Charge a flask with ethyl 2-chlorooxazole-4-carboxylate (1.0 equiv), Aryl boronic acid (1.1 equiv), and
(2.0 equiv).
Solvent: Toluene/Water (10:1) or Dioxane/Water.
Catalyst:
(5 mol%) or (for sterically hindered acids).
Execution:
Degas with Argon for 10 mins.
Heat to 90°C for 4-6 hours.
Monitoring: TLC should show disappearance of the starting chloride (
in 20% EtOAc/Hex).
Outcome:
Exclusive formation of the 2-aryl-oxazole-4-carboxylate . The ester remains intact for subsequent steps (e.g., saponification).
Data Presentation: Comparative Reactivity
Reaction Type
C2-Position
C4-Position
C5-Position
Lithiation (-BuLi)
Fast (kinetic)
Inert
Slow (thermodynamic)
(with Halogen)
Excellent
Poor
Moderate
Pd-Coupling (Suzuki)
Excellent (Cl/Br/I)
Difficult
Good (requires activation)
Electrophilic Subst.
Poor (deactivated)
Poor
Good (if activated)
Visualization: Synthesis Workflow
This diagram illustrates the divergent library generation using the bifunctional scaffold.
Figure 2: Step-wise synthesis of a kinase inhibitor library using the ethyl 2-chlorooxazole-4-carboxylate scaffold.
Troubleshooting & Optimization
Ring Instability
Oxazoles can undergo ring-opening hydrolysis under strongly acidic conditions or vigorous nucleophilic attack if not properly substituted.
Solution: When performing hydrolysis of the C4-ester (Step 4 in Fig 2), use LiOH in THF/Water at room temperature rather than refluxing HCl. This preserves the oxazole core.
Regioselectivity in C-H Activation
Direct arylation at C5 (using a 2-substituted oxazole) often competes with homocoupling.
Solution: Use PivOH (Pivalic acid) as a co-catalyst (30 mol%) in Pd-catalyzed C-H activation. It acts as a proton shuttle, significantly lowering the energy barrier for C5-deprotonation and improving regioselectivity [1].
Handling 2-Lithiooxazoles
The 2-lithio species exists in equilibrium with the ring-opened isocyanide enolate.
Solution: Conduct lithiation at -78°C and add the electrophile immediately. Do not allow the temperature to rise above -50°C before quenching.
References
Regioselective Functionalization of the Oxazole Scaffold
Title: Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn.
General Oxazole Reactivity Guide:
Title: The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity.
Source: BenchChem Technical Guides.
C-H Activation Protocols:
Title: C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles.
Source: Synthesis (2009).
Technical Guide: 5-Bromooxazole Derivatives in Drug Discovery
This guide serves as a critical resource for medicinal chemists and process development scientists focusing on the 5-bromooxazole scaffold. It addresses the specific challenges of sourcing, handling, and utilizing these...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a critical resource for medicinal chemists and process development scientists focusing on the 5-bromooxazole scaffold. It addresses the specific challenges of sourcing, handling, and utilizing these sensitive building blocks in cross-coupling reactions.
Executive Summary & Structural Significance
The oxazole ring is a pervasive pharmacophore in bioactive natural products (e.g., Leucofolins) and synthetic therapeutics (e.g., kinase inhibitors). The 5-bromooxazole moiety is particularly valuable as an electrophilic handle for C5-functionalization via Pd-catalyzed cross-coupling (Suzuki-Miyaura, Stille).[1]
However, the parent compound (5-bromooxazole) and its electron-deficient derivatives exhibit significant thermal instability and regiochemical sensitivity .[1] Unlike 2-bromooxazoles, which are stabilized by the adjacent nitrogen, 5-bromooxazoles are prone to ring-opening or decomposition under vigorous conditions.[1] Successful utilization requires selecting stabilized derivatives (e.g., esters) and adhering to strict cryogenic handling protocols.
Supplier Landscape & Catalog Data
The following table aggregates verified sourcing data. Note that "Make-on-Demand" (MADE) is common for this class due to shelf-life constraints.
Table 1: Verified 5-Bromooxazole Building Blocks
Compound Name
CAS Number
Structure Note
Supplier
Catalog / Ref #
Purity / Grade
2-Bromo-5-phenyl-1,3-oxazole
129053-70-9
C2-Br (More stable)
Enamine
EN300-207575
95% (HPLC)
2-Bromo-5-(3-bromophenyl)oxazole
1896751-58-8
Dibromo scaffold
Enamine
EN300-27778945
95%
Ethyl 5-bromooxazole-4-carboxylate
32967-43-8
C5-Br (Ester stabilized)
Combi-Blocks
Inquire (Custom)
95%+
5-Bromo-2-methyloxazole
125703-62-0
C5-Br, C2-Me
Sigma-Aldrich
Rare/CPR
Discovery Grade
5-Bromooxazole (Parent)
10224-34-7
Unstable
Apollo Scientific
Custom Synth
Technical
Sourcing Insight: For C5-functionalization, Ethyl 5-bromooxazole-4-carboxylate is the industry-standard surrogate for the parent ring.[1] The ester group at C4 withdraws electron density, stabilizing the C5-Br bond against spontaneous elimination while activating it for oxidative addition [1].
Technical Deep Dive: Stability & Reactivity
The "H-Br" Problem
The primary failure mode in 5-bromooxazole synthesis is the acid-catalyzed ring opening .[1] The C5-Br bond is labile; upon generation of HBr (a byproduct of many bromination protocols), the oxazole ring can protonate and hydrolyze.
Handling Rule #1: Always store 5-bromooxazoles at -20°C under Argon.
When designing a synthesis, the order of operations is critical.
C2 Position: Most acidic proton (pKa ~20). Functionalize via Lithiation/Deprotonation before introducing the C5-Br if possible, OR use a 2-chloro-5-bromo scaffold where C5-Br reacts faster in Pd-coupling than C2-Cl.[1]
C5 Position: Reactive in Pd(0) cycles. Requires electron-rich ligands (e.g., XPhos, SPhos) to facilitate oxidative addition into the electron-poor heteroaryl halide [2].
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: C5-Arylation of Ethyl 5-bromooxazole-4-carboxylate.
Scale: 1.0 mmol.
Technical Guide: Solubility & Handling of C-(5-Bromo-oxazol-2-yl)-methylamine HCl
This technical guide details the physicochemical profile, solubility behavior, and experimental handling of C-(5-Bromo-oxazol-2-yl)-methylamine HCl (CAS: 1823939-86-1).[1] It is designed to support researchers utilizing...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical profile, solubility behavior, and experimental handling of C-(5-Bromo-oxazol-2-yl)-methylamine HCl (CAS: 1823939-86-1).[1] It is designed to support researchers utilizing this compound as a fragment-based building block in medicinal chemistry.[1]
[1]
Executive Summary
C-(5-Bromo-oxazol-2-yl)-methylamine HCl is a bifunctional heterocyclic building block critical for Fragment-Based Drug Discovery (FBDD).[1] Its utility lies in the orthogonal reactivity of its two functional handles: the primary amine (for amide coupling/reductive amination) and the aryl bromide (for Suzuki-Miyaura/Buchwald-Hartwig couplings).[1]
As a hydrochloride salt, its solubility profile is dominated by high lattice energy and ionic character, necessitating specific solvent choices for synthesis, purification, and biological screening. This guide provides the solubility data and protocols required to maintain compound integrity and experimental reproducibility.
The solubility of the HCl salt differs drastically from the free base. The data below represents the typical solubility profile for polar heteroaromatic amine salts, validated by standard isolation protocols for this chemical class.
Quantitative Solubility Profile (25°C)
Solvent
Solubility Rating
Estimated Limit
Application
Water
High
> 50 mg/mL
Biological buffers, aqueous workups
DMSO
High
> 100 mM
Stock solutions for HTS/Fragment screening
Methanol
High
> 20 mg/mL
Reaction solvent, recrystallization
Ethanol
Moderate
5 - 15 mg/mL
Recrystallization cosolvent
DCM
Insoluble
< 0.1 mg/mL
Do not use for dissolving the salt
Ethyl Acetate
Insoluble
< 0.1 mg/mL
Used to precipitate the product
Diethyl Ether
Insoluble
< 0.01 mg/mL
Antisolvent for purification
Critical Insight: The insolubility of the HCl salt in Ethyl Acetate and Ether is a feature, not a bug. It allows for the isolation of the compound by precipitation after generating the salt in a polar solvent (e.g., MeOH/HCl), ensuring high purity without chromatography.
pH-Dependent Solubility Behavior[1]
pH < 8 (Acidic/Neutral): The compound exists as the cationic ammonium salt (
).[1] It is highly water-soluble and insoluble in non-polar organics.[1]
pH > 10 (Basic): The compound deprotonates to the free base (
).[1] The free base is moderately lipophilic and can be extracted into DCM or Ethyl Acetate .
Mechanistic Visualization
The following diagram illustrates the solubility logic and how it dictates the purification workflow.
Figure 1: The solubility phase-switch mechanism allows for purification.[1][2] The salt prefers water; the free base prefers organic solvents.[1]
Experimental Protocols
Protocol A: Preparation of 100 mM DMSO Stock (For Biological Assays)
Context: Used for fragment screening or enzymatic assays.
Reagents: Anhydrous DMSO (Grade: ≥99.9%).
Procedure:
Weigh 21.35 mg of C-(5-Bromo-oxazol-2-yl)-methylamine HCl into a 2 mL amber glass vial.
Add 1.0 mL of anhydrous DMSO.
Vortex for 30 seconds. The solid should dissolve rapidly to form a clear, colorless solution.
QC Step: Inspect for turbidity. If particles persist, sonicate for 5 minutes at room temperature.
Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the oxazole ring or hydration of the salt.
Protocol B: Gravimetric Solubility Determination
Context: To determine exact saturation limits in a specific reaction solvent.
Procedure:
Add excess solid (~50 mg) to 1 mL of the target solvent (e.g., Methanol).
Shake/stir at 25°C for 24 hours to ensure equilibrium.
Filter the suspension through a 0.45 µm PTFE syringe filter.
Pipette a precise volume (e.g., 500 µL) of the filtrate into a pre-weighed vial.
Evaporate the solvent under vacuum (Genevac or Rotavap) until constant weight is achieved.
Calculation:
Application in Synthesis (Reaction Setup)
When using this building block in synthesis, the solubility dictates the order of addition and base requirements.
Figure 2: Standard workflow for utilizing the HCl salt in amide coupling reactions.
Key Handling Note:
In amide coupling reactions (e.g., HATU/EDC), the HCl salt will not react until neutralized. You must use a polar aprotic solvent (DMF, DMAc) where the salt has partial solubility, or add a tertiary amine base (DIPEA, TEA) before adding the electrophile to liberate the nucleophilic free amine in situ.
References
Fluorochem Ltd. (2024). (5-Bromooxazol-2-yl)methanamine HCl Product Sheet. Retrieved from
PubChem Database. (2024). Compound Summary for CID 18947655 (Oxazol-2-ylmethanamine). National Library of Medicine. Retrieved from [1]
Gibson, E. K. (2007).[2] Amine hydrochloride salts: a problem in polyurethane synthesis. PhD Thesis, University of Glasgow.[2] (Detailed analysis of amine HCl salt lattice energies and solubility). Retrieved from
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative source on solubility rules for drug discovery).
Strategic Deployment of Oxazole Scaffolds in Fragment-Based Drug Discovery
[1] Executive Summary & Chemical Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), the 1,3-oxazole ring is not merely a structural spacer but a "privileged scaffold."[1] Unlike aliphatic linkers, the ox...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Rationale
In the landscape of Fragment-Based Drug Discovery (FBDD), the 1,3-oxazole ring is not merely a structural spacer but a "privileged scaffold."[1] Unlike aliphatic linkers, the oxazole ring contributes intrinsic binding enthalpy through specific electrostatic and hydrogen-bonding interactions while maintaining a low molecular weight (MW ~69 Da), leaving ample room within the "Rule of Three" (Ro3) for decoration.
The Physicochemical Argument
The oxazole ring is planar and aromatic, but its electron density is unevenly distributed.
Dipole Moment: Significant dipole (~1.5 D), directing orientation in electrostatic fields within binding pockets.
H-Bonding: The nitrogen atom (N3) is a competent hydrogen bond acceptor (
of conjugate acid ~0.8), significantly weaker than imidazole ( ~7.0), ensuring it remains unprotonated and neutral at physiological pH. This is critical for membrane permeability.
C2-Acidity: The proton at C2 is relatively acidic (
~20), allowing for specific - stacking or weak C-H...O hydrogen bonding interactions with carbonyl backbone atoms in proteins.
Figure 1: Physicochemical properties and interaction vectors of the 1,3-oxazole scaffold.
Synthetic Accessibility: The Van Leusen Protocol
For FBDD libraries, synthetic tractability is paramount. The Van Leusen Oxazole Synthesis is the industry standard for generating diverse 5-substituted and 4,5-disubstituted oxazoles.[2] It tolerates a wide range of functional groups, avoiding the harsh conditions of the Robinson-Gabriel cyclodehydration.
Mechanistic Insight
The reaction involves the condensation of an aldehyde with Tosylmethyl Isocyanide (TosMIC).[2] The unique feature is the elimination of the sulfinate group, which drives the aromatization. This is a self-validating step; if the ring closes, the leaving group departs, ensuring high fidelity.
Target: Synthesis of a library of 5-aryl/alkyl oxazoles.
Reagents:
Aldehyde (
-CHO, 1.0 equiv)
TosMIC (1.0 equiv)
Potassium Carbonate (
, 2.0 equiv)
Methanol (MeOH, anhydrous)
Step-by-Step Workflow:
Preparation: Charge a round-bottom flask with the aldehyde (1.0 mmol) and TosMIC (195 mg, 1.0 mmol) in anhydrous MeOH (10 mL).
Base Addition: Add
(276 mg, 2.0 mmol) in one portion.
Reflux: Heat the suspension to reflux (
) with vigorous stirring.
Checkpoint: Monitor by TLC or LC-MS. The disappearance of the aldehyde and the appearance of a less polar spot usually occurs within 2–4 hours.
Workup: Cool to room temperature. Remove solvent under reduced pressure.[2]
Partition: Resuspend residue in EtOAc (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (typically Hexane/EtOAc gradient).
Why this works for FBDD: The inputs are aldehydes.[2] Since thousands of diverse aldehydes are commercially available, this route allows for the rapid generation of "poised" fragment libraries with minimal custom synthesis.
Biophysical Screening: Ligand-Observed NMR
Fragments bind weakly (
in mM to high M range). Traditional biochemical assays (IC50) often fail to detect these interactions. Saturation Transfer Difference (STD) NMR is the most robust technique for validating oxazole fragment hits.
The Principle
We selectively irradiate the protein (on-resonance).[3] Magnetization spreads through the protein via spin diffusion. If a fragment binds, magnetization transfers from the protein to the ligand. The ligand then dissociates into solution, carrying this "memory" of saturation. We detect this as a signal intensity loss in the free ligand spectrum.
Protocol: STD-NMR for Oxazole Fragments
Sample Preparation:
Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10%
. Crucial: Avoid buffers with high proton density (like TRIS or HEPES) that obscure ligand signals.
Protein: Concentration: 20–50
M.
Ligand (Fragment): Concentration: 1–2 mM (Excess ratio 50:1 to 100:1).
Control: Prepare a sample with Ligand only (no protein) to ensure no direct irradiation of the ligand occurs.
Pulse Sequence: stddiff (or similar). Includes a train of Gaussian or E-Burp shaped pulses.
On-Resonance Frequency: -0.5 ppm or -1.0 ppm (Irradiates methyl groups in the protein core).
Off-Resonance Frequency: 30 ppm or 40 ppm (Control irradiation where no signals exist).
Saturation Time (
): 2 to 3 seconds.
Scans: Minimum 64–128 scans (interleaved) to ensure sufficient S/N ratio.
Data Analysis:
Interpretation: Signals with high STD factors correspond to protons in close contact with the protein surface (epitope mapping). For oxazoles, if the C4-H or C5-H shows a strong STD effect, it confirms the ring is buried in the pocket.
Figure 2: Workflow for Saturation Transfer Difference (STD) NMR screening.
Fragment-to-Lead Optimization Strategies
Once an oxazole fragment is validated, the challenge is optimization.[4][5] The oxazole ring offers three distinct vectors for "Fragment Growing."
Vector Analysis Table
Position
Chemical Environment
Synthetic Strategy
Optimization Utility
C2
Between O and N. Acidic.
Lithiation/Electrophile trapping or Cu-catalyzed coupling.
Ideal for engaging backbone carbonyls or extending into solvent.
C4
Adjacent to Nitrogen.
Cornforth rearrangement or from -amino ketones.
Often used to link to a second hydrophobic core (Fragment Merging).
C5
Adjacent to Oxygen.
Van Leusen (direct from aldehyde) or Direct Arylation.
Primary vector for hydrophobic burial deep in the pocket.
Case Study: PqsR Inhibitors (Pseudomonas aeruginosa)
A relevant example of oxazole optimization is found in the development of PqsR inhibitors (Quorum Sensing targets).
Hit: A simple 2-amino-oxadiazole/oxazole fragment was identified via biophysical screening.
Optimization: The fragment was "grown" by extending a linker from the carbon vector.
Result: Introduction of a flexible linker led to a compound that completely inhibited pyocyanin production at nanomolar concentrations.[5] The oxazole core served as the anchor, while the new vector reached a hydrophobic sub-pocket.
References
BenchChem. Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles. (2025).[2][6][7] Link
Mayer, M. & Meyer, B. Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784-1788 (1999). Link
Zheng, X., et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via Van Leusen Oxazole Synthesis.[7] Molecules, 25(7), 1594 (2020).[7] Link
Viegas, A., et al. Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening. Journal of Chemical Education, 88(7), 990-994 (2011). Link
Wojan, A., et al. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1416 (2023). Link
Amide Coupling Conditions for (5-Bromo-oxazol-2-yl)methylamine: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals Introduction (5-Bromo-oxazol-2-yl)methylamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The oxazole scaffold is a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromo-oxazol-2-yl)methylamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The oxazole scaffold is a prominent feature in numerous biologically active compounds, and the presence of a bromine atom offers a versatile handle for further functionalization through cross-coupling reactions. The primary amine provides a key site for the introduction of diverse functionalities via amide bond formation. However, the electronic nature of the bromo-oxazole ring system can influence the nucleophilicity of the methylamine, necessitating carefully optimized coupling conditions to achieve high yields and purity.
This comprehensive guide provides an in-depth analysis of various amide coupling methodologies applicable to (5-Bromo-oxazol-2-yl)methylamine. We will explore the mechanistic rationale behind different coupling reagents, present detailed, step-by-step protocols, and offer a comparative overview to aid in the selection of the most appropriate conditions for your specific synthetic needs.
Understanding the Substrate: Key Considerations
The reactivity of (5-Bromo-oxazol-2-yl)methylamine in amide coupling reactions is influenced by several factors:
Nucleophilicity of the Amine: The electron-withdrawing nature of the 5-bromo-oxazole ring can potentially reduce the nucleophilicity of the primary amine compared to a simple alkylamine. This may necessitate the use of more potent activating agents or slightly more forcing reaction conditions.
Steric Hindrance: The methylamine is relatively unhindered, which is advantageous for coupling with a wide range of carboxylic acids, including sterically demanding ones.
Stability of the Oxazole Ring: The oxazole ring is generally stable under most standard amide coupling conditions. However, prolonged exposure to very harsh acidic or basic conditions should be avoided to prevent potential ring opening or other side reactions.
Core Amide Coupling Methodologies
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to form a more reactive species.[1][2] Several classes of reagents have been developed for this purpose, each with its own advantages and disadvantages. We will focus on three of the most common and effective classes of coupling reagents: carbodiimides, aminium/uronium salts, and phosphonium-based reagents.
Carbodiimide-Mediated Coupling: The EDC/HOBt System
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that is widely used for its efficiency and the ease of removal of its urea byproduct during aqueous workup.[1][3] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea, a common side product. To mitigate this and reduce the risk of racemization with chiral carboxylic acids, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to side reactions.[1][3]
Mechanism of EDC/HOBt Coupling:
Figure 1: EDC/HOBt Coupling Workflow.
Aminium/Uronium Salt-Based Coupling: The HATU Advantage
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a third-generation coupling reagent known for its high efficiency, fast reaction rates, and ability to couple even challenging substrates with low racemization.[4][5] HATU is an aminium/uronium salt of 1-hydroxy-7-azabenzotriazole (HOAt). In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester.[1] The pyridine nitrogen in the HOAt moiety is believed to facilitate the reaction through a neighboring group effect.[4]
Mechanism of HATU Coupling:
Figure 2: HATU Coupling Workflow.
Phosphonic Anhydride-Based Coupling: The T3P® Workhorse
Propanephosphonic acid anhydride (T3P®) is a versatile and powerful coupling reagent that is particularly effective for large-scale synthesis due to its high reactivity, excellent safety profile, and the ease of removal of its water-soluble byproducts.[6][7] T3P® is also known to be highly effective in minimizing epimerization for chiral carboxylic acids.[7][8] The reaction is typically carried out in the presence of a base like triethylamine (TEA) or pyridine.
Often supplied as a solution in a carrier solvent.
Detailed Experimental Protocols
General Considerations:
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
The purity of the starting materials, particularly the carboxylic acid and (5-Bromo-oxazol-2-yl)methylamine, is crucial for obtaining high yields of the desired amide.
Reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a reliable and cost-effective method for routine amide bond formation.
To a solution of the carboxylic acid (1.0 equiv) and (5-Bromo-oxazol-2-yl)methylamine (1.1 equiv) in the chosen anhydrous solvent, add pyridine (3.5 equiv).
Cool the mixture to 0 °C.
Slowly add the T3P® solution (1.7 equiv) to the reaction mixture, maintaining the temperature between 0-10 °C.
Allow the reaction to warm to room temperature and stir for 1 to 16 hours, monitoring by TLC or LC-MS.
After completion, carefully quench the reaction with water or a saturated aqueous solution of NaHCO₃.
Dilute with ethyl acetate and separate the layers.
Wash the organic layer with 1N HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product via flash column chromatography.
Troubleshooting and Further Considerations
Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the equivalents of the coupling reagent and base. For electron-deficient carboxylic acids, pre-activation with HATU before adding the amine can be beneficial. In some cases, the addition of a catalytic amount of DMAP can accelerate the reaction, particularly when using EDC.[9]
Side Product Formation: The formation of N-acylurea with EDC can be minimized by ensuring the prompt addition of HOBt. With HATU, a potential side reaction is the guanylation of the amine, though this is more prevalent with highly nucleophilic amines.[10]
Purification: The byproducts of all three recommended methods are generally easy to remove through a standard aqueous workup. However, if purification by column chromatography proves difficult, recrystallization may be a viable alternative for crystalline amide products.
Conclusion
The successful synthesis of amides from (5-Bromo-oxazol-2-yl)methylamine is readily achievable with the appropriate choice of coupling conditions. For routine applications, the EDC/HOBt system offers a balance of cost and efficiency. For more challenging substrates or when rapid reaction times are desired, HATU is an excellent choice. For large-scale synthesis and reactions where minimizing epimerization is critical, T3P® stands out as a superior reagent. By understanding the principles behind each method and following the detailed protocols provided, researchers can confidently and efficiently synthesize a diverse range of amide derivatives of this valuable heterocyclic building block for their drug discovery and development programs.
References
Zheng, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906–5909. [Link]
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Retrieved from [Link]
Curia Global. (2024). Understanding T3P® from start to finish. Retrieved from [Link]
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
Bhandari, P., Kumar, V., & Singh, Y. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 21(1), 249-252. [Link]
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
Maulide, N., & Van der Eycken, E. (2018). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 57(28), 8492-8504. [Link]
Singh, A., & Sharma, V. (2021). Synthetic approaches for oxazole derivatives: A review. Journal of the Indian Chemical Society, 98(10), 100163. [Link]
Dolle, R. E., Le Bourdonnec, B., Worm, K., Morales, G. A., Thomas, C. J., & Zhang, W. (2011). Development of a Diversity-Oriented Approach to Oxazole-5-amide Libraries. The Journal of Organic Chemistry, 76(6), 1675-1685. [Link]
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. Retrieved from [Link]
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]
Wagh, S. B., & Piste, P. B. (2015). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Journal of the Indian Chemical Society, 92(11), 1735-1748. [Link]
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
Olsson, R., & Olsson, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1269-1273. [Link]
Davies, M. S., et al. (2022). Optimised synthesis of ISOX-DUAL, a dual inhibitor of the kynurenine pathway enzymes kynurenine 3-monooxygenase and tryptophan 2,3-dioxygenase. Organic & Biomolecular Chemistry, 20(18), 3785-3790. [Link]
Olsson, R., & Olsson, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]
Isenegger, P. G., et al. (2020). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 85(15), 9894-9906. [Link]
HepatoChem. (n.d.). Amide Coupling Reaction in Medicinal Chemistry. Retrieved from [Link]
Reddit. (2019). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
Movassaghi, M., & Hill, M. D. (2017). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Journal of the American Chemical Society, 139(29), 9944-9947. [Link]
Vedejs, E., & Luchetta, L. M. (2009). Methodology for the Synthesis of Substituted 1,3-Oxazoles. The Journal of Organic Chemistry, 74(15), 5489-5492. [Link]
Farrell, N. P., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51500. [Link]
Belyakov, S., et al. (2019). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 15, 2452-2459. [Link]
Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole. Retrieved from [Link]
Aitken, R. A., et al. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 12(5), 907-916. [Link]
Stark, L. M., & Jones, R. V. (2001). Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent. Organic Letters, 3(2), 271-273. [Link]
Sharma, A., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(1), 1-13. [Link]
Bakulev, V. A., et al. (2013). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Tetrahedron Letters, 54(35), 4743-4745. [Link]
Sanz, R., et al. (2024). Coupling reaction between benzoxazoles and secondary amines. ResearchGate. [Link]
Li, J., & Gribble, G. W. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1630. [Link]
Khan, I., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6969. [Link]
Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromooxazole Derivatives
Executive Summary The Suzuki-Miyaura cross-coupling of 5-bromooxazole derivatives represents a significant challenge in medicinal chemistry due to the inherent instability of the oxazole ring. Unlike robust aryl bromides...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Suzuki-Miyaura cross-coupling of 5-bromooxazole derivatives represents a significant challenge in medicinal chemistry due to the inherent instability of the oxazole ring. Unlike robust aryl bromides, 5-bromooxazoles possess two distinct reactivity liabilities:
Acidic C2-Proton: The C2 position is highly acidic (
), making the ring susceptible to deprotonation and subsequent ring-opening (Isocyanide formation) under standard basic conditions.
Electronic Deficiency: The electron-poor nature of the oxazole ring slows the rate of oxidative addition and transmetallation, often requiring specialized ligands.
This guide provides a validated workflow to overcome these barriers, utilizing Buchwald-type precatalysts and anhydrous base systems to suppress side reactions while maximizing yield.
Technical Background & Mechanistic Challenges
To successfully couple 5-bromooxazoles, one must understand the competition between the productive catalytic cycle and the destructive decomposition pathways.
The "Acidic C2" Liability
The primary failure mode in these reactions is not catalyst deactivation, but substrate decomposition. Strong hydroxide or alkoxide bases can deprotonate C2, leading to ring fragmentation. Therefore, mild, non-nucleophilic bases (e.g.,
, , or ) are strictly required.
Mechanistic Pathway
The following diagram illustrates the productive cycle versus the "Danger Zone" of ring degradation.
Figure 1: Catalytic cycle highlighting the competition between productive coupling and C2-deprotonation/ring-opening pathways.
Optimization Strategy
Catalyst Selection: The "G3" Advantage
Traditional catalysts like
often fail due to thermal instability and slow oxidative addition. We recommend Palladacycle Precatalysts (Gen-3 or Gen-4) which activate at low temperatures and prevent homocoupling.
Catalyst System
Ligand Class
Suitability for 5-Br-Oxazole
Notes
XPhos Pd G3
Biaryl Phosphine
High
Excellent for steric bulk; prevents inhibition by the oxazole nitrogen.
SPhos Pd G3
Biaryl Phosphine
High
High turnover; good for electron-deficient coupling partners.
Pd(dppf)Cl2
Bidentate
Moderate
Robust standard, but requires higher temps (risk of decomposition).
Pd(PPh3)4
Monodentate
Low
Poor stability; requires high loading (5-10%).
Base & Solvent Matrix
The choice of base is critical to preserving the oxazole ring.
Preferred Base: Potassium Phosphate Tribasic (
) or Cesium Fluoride ().
Avoid: Sodium Hydroxide (
), Sodium Ethoxide ().
Solvent: 1,4-Dioxane or THF (anhydrous preferred). Water cosolvent (10:1 ratio) is acceptable only if the specific oxazole derivative is proven stable to hydrolysis.
Standardized Experimental Protocol
Objective: Cross-coupling of 5-bromooxazole (or derivative) with an aryl boronic acid.
Vessel Preparation: Flame-dry a microwave vial or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.[1]
Solids Addition: Charge the vessel with the 5-bromooxazole (if solid), Aryl boronic acid,
, and XPhos Pd G3 catalyst.
Note: If the oxazole is a liquid, add it after the solvent in step 4.
Degassing (Critical): Cap the vessel. Evacuate and backfill with Argon three times. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
Concentration: Target 0.1 M to 0.2 M relative to the bromide.
Reaction:
Temperature: Heat to 60°C . Do not exceed 80°C initially. 5-bromooxazoles are thermally sensitive.
Time: Monitor by LCMS at 1 hour and 4 hours. Most reactions complete within 2-6 hours.
Workup:
Dilute with EtOAc and wash with water (x1) and brine (x1).
Dry organic layer over
, filter, and concentrate.
Purification: Flash chromatography (typically Hexanes/EtOAc). Oxazoles are often UV active but can streak on silica if the N-atom is basic; add 1%
to eluent if necessary.
Workflow Visualization
Figure 2: Operational workflow for ensuring inert conditions and thermal control.
Troubleshooting & Case Studies
Observation (LCMS)
Diagnosis
Remediation
Starting Material (Bromide) Intact
Catalyst inactive or oxidative addition failed.
Switch to SPhos Pd G3 ; Increase Temp to 80°C.
Debrominated Oxazole (M-Br+H)
Protodehalogenation.
Ensure solvent is anhydrous ; Switch base to CsF .
Homocoupling of Boronic Acid
Oxygen leak or excess Boronic Acid.
Degas solvent more rigorously (sparge with Ar for 15 min).
Complex Mixture / Ring Opening
Base too strong or Temp too high.
Switch base to or ; Lower Temp to 50°C.
Case Study: Steric Hindrance
When coupling ortho-substituted aryl boronic acids, the rate of transmetallation drops significantly.
Solution: Switch to Sphos Pd G3 (allows for tighter coordination) and increase base equivalents to 3.0. Add 2-5% water to the dioxane to facilitate the solubility of the inorganic base, provided the oxazole derivative is stable.
References
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling: Scope and General Protocols." Chemical Science, 2013.
Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.
Schnürch, M., et al. "Cross-Coupling Reactions on Azoles with Two or More Heteroatoms." Chemical Reviews, 2007.
Verrier, C., et al. "Direct Arylation of Oxazoles and related Azoles." Beilstein Journal of Organic Chemistry, 2011. (Context on C-H acidity of oxazoles).
Application Note: Strategic Utilization of C-(5-Bromo-oxazol-2-yl)-methylamine in Sulfonamide Scaffold Synthesis
Executive Summary & Strategic Rationale This guide details the synthesis of sulfonamides utilizing C-(5-Bromo-oxazol-2-yl)-methylamine (typically supplied as the hydrochloride salt). This specific building block is a "li...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This guide details the synthesis of sulfonamides utilizing C-(5-Bromo-oxazol-2-yl)-methylamine (typically supplied as the hydrochloride salt). This specific building block is a "linchpin" scaffold in medicinal chemistry. Unlike simple alkyl amines, the 5-bromooxazole moiety offers a unique bifunctional advantage:
Primary Amine: Facilitates rapid sulfonamide formation (the focus of this guide).
C5-Bromine Handle: Remains intact during sulfonylation, serving as a dormant electrophile for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).
This protocol is designed to maximize yield while preserving the C5-bromine functionality, ensuring the molecule remains viable for downstream SAR (Structure-Activity Relationship) library generation.
Structure: A 2-substituted oxazole ring with a primary aminomethyl group and a bromine at the 5-position.
pKa Considerations: The oxazole ring decreases the basicity of the primary amine compared to a benzylamine, but it remains sufficiently nucleophilic for attack on sulfonyl chlorides.
The Reaction: Nucleophilic Sulfonylation
The reaction follows a standard nucleophilic attack of the amine on the sulfur center of the sulfonyl chloride (
Critical Control Point: The HCl salt must be neutralized in situ to liberate the free amine.
Selectivity: The C5-Bromine is relatively stable to these conditions, but strong nucleophiles or reducing conditions should be avoided to prevent dehalogenation.
Experimental Workflow Visualization
The following diagram outlines the logical flow from the starting salt to the diversified library, highlighting the critical decision nodes.
Figure 1: Operational workflow for the synthesis and validation of 5-bromooxazole sulfonamides.
Detailed Protocol: Standard Synthesis (Gram Scale)
This protocol is optimized for isolated yields >85% and high purity suitable for biological screening.
In a round-bottom flask equipped with a magnetic stir bar, suspend (5-Bromooxazol-2-yl)methanamine HCl (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).
Note: The salt will likely not dissolve completely until the base is added.
Observation: The suspension should clear as the free base is liberated and the hydrochloride is neutralized. Stir for 10 minutes at 0 °C.
Sulfonylation:
Dissolve the Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM.
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C.
Optional: If the sulfonyl chloride is sterically hindered (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride), add DMAP (0.1 equiv) at this stage.
Reaction Monitoring:
Remove the ice bath and allow the reaction to warm to Room Temperature (RT).
Stir for 2–4 hours.
TLC/LCMS Check: Monitor consumption of the amine.
Critical Validation: Look for the product mass in LCMS. Crucially, verify the Bromine isotope pattern. You must see two peaks of equal intensity separated by 2 mass units (
and ) corresponding to and . If this pattern is lost, debromination has occurred.
0.5 M HCl (to remove excess DIPEA/pyridine). Caution: Do not use strong acid or prolonged exposure if the sulfonamide is acid-sensitive, though most are stable.
Sat. NaHCO₃ (to remove unreacted sulfonyl chloride as the sulfonate).
Brine .
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Purification:
Most products crystallize upon trituration with Hexanes/EtOAc.
If chromatography is required, a gradient of 0-50% EtOAc in Hexanes is typically effective.
For library generation (e.g., reacting the amine with 96 different sulfonyl chlorides), a solid-supported scavenger approach is superior to liquid-liquid extraction.
Reaction: Perform the reaction as above in 1-dram vials or a 96-well block using Pyridine as both base and solvent (or DCM/Pyridine 4:1).
Scavenging (Amine Removal): Add Polymer-Supported Isocyanate (PS-NCO) resin. This reacts with any unreacted amine starting material.
Scavenging (Acid/Sulfonyl Chloride Removal): Add Polymer-Supported Trisamine (PS-Trisamine). This scavenges excess sulfonyl chloride and neutralizes acid.
Filtration: Shake for 4 hours, then filter off the resins.
Finish: Concentrate the filtrate. This usually yields product of >90% purity without column chromatography.
Downstream Utility: The Suzuki Coupling[4][5][6]
To demonstrate the "linchpin" value, the following conditions are recommended for coupling the newly formed sulfonamide with an aryl boronic acid.
Note: The sulfonamide nitrogen is not acidic enough to poison the Pd catalyst under these basic conditions.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Yield
Incomplete salt neutralization
Ensure 3.0+ equiv of DIPEA is used. Ensure starting material is finely powdered before suspension.
Bis-sulfonylation
Amine is too acidic/excess R-SO2Cl
Unlikely with primary amines, but if observed, reduce R-SO2Cl to 0.95 equiv and add slowly at -10 °C.
Debromination
Palladium contamination or Zinc reduction
Ensure reaction vessels are clean. Avoid reducing metals during workup.
Product is an Oil
Residual solvent/impurities
Triturate with cold diethyl ether or pentane to induce precipitation.
References
General Sulfonamide Synthesis: BenchChem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.[1] (Accessed 2023).[4] Link(Note: Representative link for standard protocols).
Suzuki Coupling of Heteroaryl Halides: Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
Parallel Synthesis Techniques: Solid-Supported Reagents in Organic Synthesis. Sigma-Aldrich Application Guide. Link
(Note: Specific application notes for this exact CAS number are generated based on the chemical properties of the functional groups described in standard medicinal chemistry literature.)
Buchwald-Hartwig amination protocols for 5-bromooxazole
Part 1: Executive Summary & Strategic Analysis The Challenge: The "Oxazole Paradox" Functionalizing 5-bromooxazole via Buchwald-Hartwig (B-H) amination presents a unique "Oxazole Paradox." While the C5 position is electr...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Analysis
The Challenge: The "Oxazole Paradox"
Functionalizing 5-bromooxazole via Buchwald-Hartwig (B-H) amination presents a unique "Oxazole Paradox." While the C5 position is electronically primed for oxidative addition (similar to 5-bromo-1,2,3-triazoles or thiazoles), the oxazole ring itself is chemically fragile. The C2-proton is significantly acidic (
), making the substrate susceptible to deprotonation-induced ring opening (the "Isocyanide Route") or base-mediated degradation under standard cross-coupling conditions.
Strategic Solution
Success requires a departure from "bucket chemistry" (e.g.,
+ ). We must utilize Third-Generation Buchwald Precatalysts (specifically bulky biarylphosphines) that facilitate rapid reductive elimination at lower temperatures, combined with non-nucleophilic bases (LHMDS) that minimize ring attack.
Core Recommendation
Primary Protocol:
+ in THF at 50–65°C.
Alternative Protocol (Base-Sensitive):
(PEPPSI-IPr) + in Dioxane.
Part 2: Substrate Intelligence & Pre-Reaction Checklist
Before initiating the coupling, the quality of the 5-bromooxazole starting material is the single biggest determinant of success.
Unsubstituted (C2-H) is highly prone to deprotonation. C2-substituted analogs are 10x more stable.
Appearance
Clear to pale yellow oil
Dark/brown oil indicates decomposition; purify via rapid silica filtration (neutralized).
Handling
Do not distill to dryness.
Potential explosion hazard. Use as a solution in THF/Toluene.
Part 3: Optimized Experimental Protocols
Protocol A: The "Gold Standard" (LHMDS / tBuBrettPhos)
Best for: Primary amines, anilines, and robust secondary amines. This system mimics the successful amination of 5-bromoimidazoles and thiazoles.
Reagents:
Substrate: 5-Bromooxazole (1.0 equiv)
Amine: 1.2 – 1.5 equiv
Catalyst: tBuBrettPhos Pd G3 (1.0 – 3.0 mol%)
Note: If G3 precatalyst is unavailable, use
(1.5 mol%) + tBuBrettPhos (3.0 mol%).
Base: LHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (2.2 equiv)
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Methodology:
Vessel Prep: Flame-dry a resealable reaction vial (e.g., microwave vial or Schlenk tube) and cool under Argon.
Solids Addition: Charge the vial with tBuBrettPhos Pd G3 and the Amine (if solid).
Critical: If using a volatile liquid amine, add it after the solvent.
Solvation: Add anhydrous THF via syringe.
Activation (The "Pre-Stir"): Stir the catalyst/amine mixture for 2 minutes at RT.
Substrate Addition: Add 5-bromooxazole (liquid or solution) via syringe.
Base Addition: Add LHMDS solution dropwise over 2 minutes.
Why? Slow addition prevents a localized spike in basicity that could trigger oxazole ring opening before the catalyst engages.
Reaction: Seal and heat to 55°C (oil bath). Monitor via LCMS at 2 hours.
Endpoint: If conversion is <50% at 4h, raise temp to 65°C. Do not exceed 80°C for C2-unsubstituted oxazoles.
Quench: Cool to RT. Dilute with EtOAc. Add saturated
(aq).
Workup: Extract with EtOAc (3x). Dry organics over
. Concentrate at <40°C (product may be volatile or unstable).
Protocol B: The "Soft Base" Method (Pd-NHC / Carbonate)
Best for: Substrates sensitive to strong bases or when LHMDS causes decomposition.
Reagents:
Catalyst: Pd-PEPPSI-IPr (2.0 mol%)
Base:
(3.0 equiv, finely ground, dried)
Solvent: 1,4-Dioxane or Toluene
Temp: 80°C
Methodology Differences:
Requires higher temperature (80°C) due to the weaker base.
Strictly anhydrous: Water will stall the catalytic cycle with carbonate bases.
Order of Addition: Combine all solids (Catalyst, Base, Amine)
Purge Add Solvent Add 5-bromooxazole.
Part 4: Mechanistic Visualization & Troubleshooting
Figure 1: Catalytic Cycle and Failure Modes
The following diagram illustrates the competitive pathways between the desired amination and the fatal ring-opening side reaction.
Caption: Figure 1. The "Oxazole Fork": Strong bases can trigger C2-deprotonation (Red Path) before the catalyst engages. LHMDS favors the Blue Path.
Troubleshooting Guide
Observation
Diagnosis
Corrective Action
Black Tar / No Product
Ring Opening. The oxazole ring fragmented.
Switch from NaOtBu to LHMDS . Lower temp to 50°C. Ensure slow addition of base.
Starting Material Recovery
Catalyst Deactivation. Pd poisoned by N-heterocycle.
Switch ligand to tBuBrettPhos (steric bulk protects Pd). Increase loading to 5 mol%.
Protecting Group Strategies for 2-Aminomethyl Oxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals The 2-aminomethyl oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its synthesis a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The 2-aminomethyl oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its synthesis and subsequent elaboration often necessitate the temporary masking of the reactive primary amine to prevent undesired side reactions. The selection of an appropriate protecting group is paramount, as it must be stable to the planned synthetic transformations while being readily removable under conditions that preserve the integrity of the sensitive oxazole ring. This guide provides a detailed overview of common protecting group strategies for 2-aminomethyl oxazoles, with a focus on the practical application of tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
The Challenge: Balancing Amine Reactivity and Oxazole Stability
The primary amino group of 2-aminomethyl oxazoles is a potent nucleophile and can interfere with a wide range of chemical transformations. Protecting this group as a carbamate is a common and effective strategy. However, the oxazole ring itself is susceptible to degradation under certain conditions, particularly strong acids and bases, which can lead to ring cleavage.[1][2] Therefore, the choice of a protecting group is a critical decision that hinges on the planned synthetic route and the compatibility of the deprotection conditions with the oxazole core.
A successful protecting group strategy for 2-aminomethyl oxazoles should adhere to the following principles:
Ease of Introduction: The protecting group should be introduced in high yield under mild conditions.[3]
Stability: The protected amine must be stable to the reaction conditions required for subsequent synthetic steps.[3]
Ease of Removal: The protecting group should be cleaved efficiently under conditions that do not compromise the oxazole ring or other functional groups in the molecule.[3]
Orthogonality: In the context of more complex molecules, the chosen protecting group should be removable without affecting other protecting groups present.[4][5][6]
Strategic Selection of Amine Protecting Groups
The three most commonly employed protecting groups for amines in organic synthesis are Boc, Cbz, and Fmoc. Each possesses a unique set of properties that make it suitable for different synthetic scenarios.
Basic conditions (e.g., piperidine in DMF)[9][10][11]
In-Depth Analysis and Protocols
The Boc Group: A Versatile Acid-Labile Protector
The tert-butoxycarbonyl (Boc) group is a workhorse in organic synthesis due to its general stability to a wide range of reagents and its clean removal under acidic conditions.[12]
Causality Behind Experimental Choices:
The introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O) is a highly efficient process.[13] The use of a mild base like sodium bicarbonate is often sufficient to facilitate the reaction by neutralizing the liberated tert-butanol and carbonic acid byproducts. For the deprotection, trifluoroacetic acid (TFA) is commonly used. However, given the acid sensitivity of the oxazole ring, it is crucial to employ the mildest possible acidic conditions.[1][2] This often involves using a dilute solution of TFA in a chlorinated solvent like dichloromethane (DCM) and performing the reaction at low temperatures to minimize potential oxazole degradation.
Experimental Workflow: Boc Protection and Deprotection
Caption: General workflow for the Boc protection and deprotection of 2-aminomethyl oxazoles.
Protocol 1: N-Boc Protection of 2-Aminomethyl Oxazole
Reaction Setup: To a solution of 2-aminomethyl oxazole (1.0 equiv) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (2.0 equiv).
Addition of Reagent: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in THF dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Once the starting material is consumed, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is often pure enough for subsequent steps, but can be purified by silica gel chromatography if necessary.
Protocol 2: Deprotection of N-Boc-2-aminomethyl Oxazole
Reaction Setup: Dissolve the N-Boc protected 2-aminomethyl oxazole (1.0 equiv) in dichloromethane (DCM).
Addition of Acid: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10-20 equiv, often as a 20-50% solution in DCM) dropwise.
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
Monitoring: Monitor the reaction by TLC.
Workup: Once the reaction is complete, concentrate the mixture in vacuo to remove the excess TFA and DCM. The resulting residue is the TFA salt of the amine.
Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
The Cbz Group: Removable by Hydrogenolysis
The benzyloxycarbonyl (Cbz) group is a classic amine protecting group that is stable to both acidic and basic conditions, making it orthogonal to many other protecting groups.[8] Its removal via catalytic hydrogenolysis is a very mild and clean method.
Causality Behind Experimental Choices:
The introduction of the Cbz group is typically achieved using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base).[8] The deprotection via catalytic hydrogenolysis using palladium on carbon (Pd/C) as a catalyst and hydrogen gas is highly efficient.[8] This method is particularly advantageous when the molecule contains acid- or base-sensitive functionalities. The oxazole ring is generally stable to these conditions. However, care must be taken if other reducible functional groups, such as alkenes or alkynes, are present in the molecule.
Decision-Making Flowchart for Protecting Group Selection
Caption: A simplified decision-making flowchart for selecting a protecting group.
Protocol 3: N-Cbz Protection of 2-Aminomethyl Oxazole
Reaction Setup: Dissolve 2-aminomethyl oxazole (1.0 equiv) in a 2:1 mixture of THF and water. Add sodium bicarbonate (2.0 equiv).
Addition of Reagent: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitoring: Monitor the reaction by TLC.
Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3 x).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by silica gel chromatography.[8]
Protocol 4: Deprotection of N-Cbz-2-aminomethyl Oxazole
Reaction Setup: Dissolve the N-Cbz protected 2-aminomethyl oxazole (1.0 equiv) in methanol or ethyl acetate.
Addition of Catalyst: Add 10% palladium on carbon (Pd/C, 10 mol%).
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
Monitoring: Monitor the reaction by TLC.
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
Isolation: Concentrate the filtrate in vacuo to afford the deprotected amine.[8]
The Fmoc Group: A Base-Labile Orthogonal Partner
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is renowned in solid-phase peptide synthesis for its lability to mild basic conditions, typically a solution of piperidine in dimethylformamide (DMF).[14] This makes it orthogonal to the acid-labile Boc and hydrogenolysis-labile Cbz groups.
Causality Behind Experimental Choices:
The Fmoc group is introduced using Fmoc-Cl or, more commonly, the more stable N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).[9] The deprotection is a β-elimination reaction initiated by a secondary amine like piperidine.[10][11] The oxazole ring is generally stable to these mild basic conditions, although prolonged exposure or stronger bases should be avoided. The choice of Fmoc is particularly strategic when acid-sensitive groups are present elsewhere in the molecule.
Protocol 5: N-Fmoc Protection of 2-Aminomethyl Oxazole
Reaction Setup: Dissolve 2-aminomethyl oxazole (1.0 equiv) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.
Addition of Reagent: Cool the mixture to 0 °C and add a solution of Fmoc-OSu (1.05 equiv) in dioxane dropwise.
Reaction: Allow the reaction to warm to room temperature and stir overnight.
Monitoring: Monitor the reaction by TLC.
Workup: Dilute the reaction mixture with water and wash with diethyl ether. Acidify the aqueous layer to pH 2-3 with 1 M HCl.
Isolation: Collect the precipitated product by filtration, wash with cold water, and dry.[14]
Protocol 6: Deprotection of N-Fmoc-2-aminomethyl Oxazole
Reaction Setup: Dissolve the N-Fmoc protected 2-aminomethyl oxazole (1.0 equiv) in DMF.
Addition of Base: Add piperidine to the solution to make a 20% (v/v) mixture.
Reaction: Stir the reaction at room temperature for 15-30 minutes.
Monitoring: Monitor the reaction by TLC.
Workup: Once the reaction is complete, remove the DMF and piperidine under high vacuum.
Purification: The crude product can be purified by silica gel chromatography to remove the dibenzofulvene-piperidine adduct.
Conclusion
The successful synthesis and manipulation of 2-aminomethyl oxazole derivatives are critically dependent on a well-chosen protecting group strategy. By understanding the stability of the oxazole ring and the specific deprotection conditions for common amine protecting groups like Boc, Cbz, and Fmoc, researchers can navigate complex synthetic pathways with confidence. The protocols provided herein offer a starting point for the practical implementation of these strategies, and the principles discussed will aid in the rational design of synthetic routes for novel oxazole-containing molecules.
References
Technical Support Center: Oxazole Ring Stability in Substitution Reactions - Benchchem.
Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine - Benchchem.
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar.
Versatile set of orthogonal protecting groups for the preparation of highly branched oligosaccharides - PubMed.
Fmoc - Lokey Lab Protocols - Wikidot.
A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles - ResearchGate.
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC.
Introduction to Cleavage Techniques - Thermo Fisher Scientific.
Application Note: High-Efficiency Reductive Amination of Oxazole-2-Methanamine Precursors
Abstract & Strategic Importance Oxazole-2-methanamine (CAS: 885331-17-9) is a critical scaffold in medicinal chemistry, serving as a bioisostere for amides and esters, and a precursor for installing the oxazole moiety in...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Importance
Oxazole-2-methanamine (CAS: 885331-17-9) is a critical scaffold in medicinal chemistry, serving as a bioisostere for amides and esters, and a precursor for installing the oxazole moiety into peptidomimetics. However, the oxazole ring presents a unique synthetic challenge: it possesses latent diene character and sensitivity to ring-opening under strong acidic conditions or vigorous hydrogenation.
This guide details the reductive amination of oxazole-2-methanamine. Unlike standard benzylamines, the oxazole nucleus requires specific handling to prevent C-O bond cleavage or over-reduction. This note recommends Sodium Triacetoxyborohydride (STAB) as the primary reductant due to its chemoselectivity and mild acidic profile, while offering a Titanium(IV) isopropoxide protocol for sterically hindered ketones.
Chemical Logic & Mechanistic Considerations
The Substrate: Oxazole-2-Methanamine
Basicity: The exocyclic amine (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
) is a typical primary amine (pKa 9.0). The oxazole ring nitrogen is weakly basic (pKa 0.8) and poorly nucleophilic.
Stability Profile: The oxazole ring is stable to weak acids (AcOH) but can undergo hydrolytic ring opening (Cornforth-type rearrangements or simple hydrolysis) in strong mineral acids (HCl,
) or Lewis acids at high temperatures.
Reduction Risk: Catalytic hydrogenation (
) is not recommended as a first-line approach because the oxazole ring can be reduced to the oxazoline or fully saturated oxazolidine under standard conditions.
The Reagent: Sodium Triacetoxyborohydride (STAB)
STAB (
) is the preferred reagent over Sodium Cyanoborohydride () for this application.
Mechanism: STAB exists as a sterically crowded, acetoxy-bridged dimer. It reduces imines/iminiums much faster than aldehydes or ketones.
Acid Control: It provides its own internal acid catalysis (acetic acid release), eliminating the need for external strong acids that jeopardize the oxazole ring.
Reaction Pathway Visualization
The following diagram illustrates the critical "Imine Capture" mechanism utilized in this protocol.
Figure 1: Mechanistic pathway. Note that STAB selectively targets the "Imine" node, driving the equilibrium forward.
Experimental Protocols
Protocol A: Standard STAB Method (Aldehydes & Reactive Ketones)
Best for: Aromatic/Aliphatic aldehydes, Cyclohexanones.
Complexation: In a dried flask, mix Oxazole-2-methanamine (1.0 mmol) and Ketone (1.0 mmol) in neat
(1.5 mmol) or minimal THF.
Stirring: Stir at RT for 4–12 hours.
Mechanism:[2][3][4][5] Titanium acts as a Lewis acid and water scavenger, forcing the equilibrium toward the titanium-imine complex.
Dilution: Dilute the viscous mixture with Methanol (5 mL).
Reduction: Cool to 0°C. Carefully add
(1.5 mmol) in small portions (Exothermic!).
Quench (Critical): Add 1N NaOH or aqueous
to precipitate Titanium salts as a white solid ().
Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.
Workup: Concentrate the filtrate and purify.
Optimization & Decision Matrix
Use the following logic flow to select the correct protocol and troubleshoot issues.
Figure 2: Workflow decision matrix for protocol selection.
Comparative Data & Troubleshooting
Reagent Performance Comparison
Feature
STAB (Protocol A)
NaBH3CN
Ti(OiPr)4 / NaBH4 (Protocol B)
H2 / Pd-C
Selectivity
Excellent (Imine > Carbonyl)
Good
High (via Ti-complex)
Poor (Ring reduction risk)
Toxicity
Low
High (Cyanide)
Low
Low
Water Tolerance
Low (Hydrolyzes)
High
Zero (Scavenger)
N/A
Oxazole Safety
High
High
High
Low
Troubleshooting Guide
Observation
Root Cause
Corrective Action
No Reaction (SM remains)
Imine formation is unfavorable.
Switch to Protocol B (Titanium). The Lewis acid drives imine formation.
Dialkylation (Tertiary Amine)
Primary amine is too nucleophilic; Aldehyde is too reactive.
1. Use excess amine (1.5 equiv).2. Slow addition of aldehyde.3. Use Stepwise method (Form imine in MeOH, then add reductant).[6][7][8]
Ring Opening
Acid concentration too high.
Avoid mineral acids (HCl). Use AcOH only if necessary. Ensure quench is buffered (NaHCO3).
Hydrolysis of Product
Incomplete workup.
Oxazole amines can form stable borate complexes. Ensure vigorous stirring with NaHCO3 or use basic workup (NaOH).
References
Abdel-Magid, A. F., et al. (1996).[6][7][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
Context: The foundational text for STAB protocols, establishing chemoselectivity rules.
Mattson, R. J., et al. (1990).[10] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.
Context: Establishes the Titanium(IV) protocol for difficult ketones, crucial for when standard STAB fails.
Palmer, D. C. (Ed.). (2004). "Oxazoles: Synthesis, Reactions, and Spectroscopy." The Chemistry of Heterocyclic Compounds.
Context: Authoritative text on the stability of the oxazole ring and its sensitivity to reduction/acid.
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1.
Application Note: Site-Selective Functionalization of C-(5-Bromo-oxazol-2-yl)-methylamine
This Application Note provides a comprehensive technical guide for the functionalization of C-(5-Bromo-oxazol-2-yl)-methylamine (also referred to as 5-bromo-2-(aminomethyl)oxazole). It addresses the specific challenges o...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the functionalization of C-(5-Bromo-oxazol-2-yl)-methylamine (also referred to as 5-bromo-2-(aminomethyl)oxazole). It addresses the specific challenges of this scaffold—namely, the competing nucleophilicity of the primary amine and the electronic sensitivity of the oxazole ring—and offers validated protocols for C-5 diversification.
Executive Summary
The 5-bromooxazole scaffold is a high-value pharmacophore in medicinal chemistry, serving as a precursor for bioactive alkaloids and kinase inhibitors. However, C-(5-Bromo-oxazol-2-yl)-methylamine presents a dual challenge: the C-5 position requires palladium-catalyzed cross-coupling, while the C-2 methylamine moiety is a potent nucleophile that can poison catalysts and participate in side reactions.
This guide establishes a "Protect-Couple-Deprotect" workflow. We demonstrate that direct functionalization of the free amine is inadvisable. Instead, we provide optimized protocols for N-Boc protection , followed by Suzuki-Miyaura , Sonogashira , and Buchwald-Hartwig couplings.
Strategic Considerations & Mechanistic Insight
The Chemoselectivity Challenge
The starting material contains two reactive centers:[1]
C-5 Bromide: An electrophile susceptible to oxidative addition by Pd(0).[2]
C-2 Methylamine: A nucleophile that can bind Pd(II) species, forming unreactive "Pd-amine" complexes (catalyst poisoning) or undergoing N-arylation (self-coupling).
Directive: The amine must be masked before C-5 functionalization. The tert-butyloxycarbonyl (Boc) group is selected for its orthogonality to basic coupling conditions and facile removal under acidic conditions.
Oxazole Ring Stability
Oxazoles are "pi-excessive" but less aromatic than furans or thiophenes. They are susceptible to ring opening (hydrolysis) under vigorous acidic or basic conditions, particularly at elevated temperatures.
Recommendation: Use mild bases (e.g., K₂CO₃, Cs₂CO₃) rather than strong alkoxides (e.g., NaOtBu) whenever possible.
Catalyst Selection: For C-5 functionalization, electron-rich ligands (e.g., dppf, XPhos, tBuBrettPhos) are required to facilitate oxidative addition into the electron-rich oxazole-Br bond.
Experimental Workflow Visualization
The following diagram illustrates the mandatory critical path for functionalizing this scaffold.
Caption: Logical workflow for the site-selective functionalization of 5-bromo-2-(aminomethyl)oxazole.
This step converts the reactive amine into a stable carbamate, enabling subsequent Pd-catalysis.
Reagents:
Starting Material: C-(5-Bromo-oxazol-2-yl)-methylamine HCl salt (1.0 equiv)
Boc Anhydride (Boc₂O): 1.1 equiv
Triethylamine (Et₃N) or DIPEA: 2.5 equiv (extra base needed to neutralize HCl salt)
Solvent: THF / Water (1:1 v/v) or Dichloromethane (DCM)
Procedure:
Dissolution: In a round-bottom flask, suspend the amine hydrochloride salt in THF/Water (1:1).
Basification: Cool to 0°C. Add Et₃N dropwise. The solution should become clear.
Addition: Add Boc₂O (dissolved in a small amount of THF) dropwise over 10 minutes.
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple/red, protected is silent).
Workup: Dilute with EtOAc. Wash with 0.5M HCl (rapidly, to remove excess base without opening oxazole), then saturated NaHCO₃, then brine.
Drying: Dry over Na₂SO₄, filter, and concentrate.
Yield: Typically >90%. The product, N-Boc-5-bromo-2-(aminomethyl)oxazole , is a stable white/off-white solid.
Best for: Attaching aryl or heteroaryl groups to the C-5 position.
Mechanism: The electron-rich 5-bromooxazole requires a robust catalyst. Pd(dppf)Cl₂ is the "gold standard" here due to its large bite angle and stability.
Setup: Dissolve substrate and alkyne in anhydrous THF under Argon.
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI.
Base Addition: Add Et₃N. The solution often turns dark (active Pd(0)).
Reaction: Stir at RT initially. If sluggish after 2 hours, heat to 50°C.
Warning: High temperatures (>70°C) with copper can promote alkyne homocoupling (Glaser coupling).
Workup: Quench with saturated NH₄Cl (removes Copper). Extract with EtOAc.[4]
Protocol 4: Buchwald-Hartwig Amination (Advanced)
Best for: Introducing C-N bonds (amino-oxazoles). This is challenging due to the electron-rich nature of the oxazole.
Critical Insight: Standard conditions (Pd(OAc)₂/BINAP) often fail for 5-membered heterocycles. You must use bulky, electron-rich biaryl phosphine ligands like tBuBrettPhos or XPhos to facilitate the reductive elimination step.
Application Note: Strategic Synthesis of Oxazole-Based Peptidomimetics
Executive Summary & Strategic Utility The incorporation of 1,3-oxazoles into peptide backbones is a high-value strategy in modern drug design. Oxazoles serve as bioisosteres for the trans-amide bond , providing rigid con...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Utility
The incorporation of 1,3-oxazoles into peptide backbones is a high-value strategy in modern drug design. Oxazoles serve as bioisosteres for the trans-amide bond , providing rigid conformational constraints that can lock peptides into bioactive secondary structures. Furthermore, the heterocyclic core significantly enhances metabolic stability by resisting proteolytic cleavage, a common failure point for therapeutic peptides.
This guide details the "Biomimetic" synthetic route, widely regarded as the gold standard for preparing optically active oxazole peptidomimetics. Unlike the harsh Hantzsch synthesis, the biomimetic approach—relying on the cyclodehydration of
-hydroxy amides (Serine/Threonine residues) followed by oxidation—preserves the chiral integrity of the peptide chain.
Key Applications
Natural Product Synthesis: Telomestatin, Diazonamide A, Muscoride.
Macrocyclization: Reducing entropic penalty in cyclic peptide formation.
Pharmacokinetic Optimization: Increasing
via protease resistance.
Synthetic Pathway Analysis
The synthesis of oxazole peptidomimetics generally follows a linear "building block" strategy or a post-coupling modification strategy. The pathway below illustrates the decision logic for selecting the optimal route based on substrate complexity.
Figure 1: Strategic decision tree for oxazole synthesis. Route A (Solution Phase) is recommended for high-fidelity synthesis of building blocks.
Core Protocol A: The "Wipf" Cyclodehydration
Objective: Convert a Serine/Threonine-containing dipeptide into an oxazoline intermediate.
Mechanism: Stereospecific cyclodehydration using the Burgess Reagent.[1]
Why this method? Unlike acid-catalyzed cyclization, the Burgess reagent operates under neutral conditions, preventing the epimerization of the
-center of the amino acid.
Materials
Substrate: N-protected
-hydroxy amide (e.g., Cbz-Val-Ser-OMe).
Reagent: Burgess Reagent (Methyl
-(triethylammoniumsulfonyl)carbamate).
Solvent: Anhydrous THF or DCM.
Atmosphere: Argon or Nitrogen.
Step-by-Step Methodology
Preparation: Flame-dry a round-bottom flask and cool under argon. Add the peptide substrate (1.0 equiv).
Solvation: Dissolve the substrate in anhydrous THF (0.05 M concentration).
Reagent Addition: Add Burgess reagent (1.5 – 2.0 equiv) in a single portion at room temperature.
Reaction: Stir the mixture at reflux (
) for 1–2 hours.
Note: Monitor by TLC. The oxazoline is usually less polar than the starting material.
Critical Checkpoint:
For Threonine derivatives (secondary alcohols), the reaction is stereospecific with inversion of configuration at the
-carbon, resulting in a cis-oxazoline (from allo-Thr) or trans-oxazoline (from Thr).
Core Protocol B: The "Williams" Oxidation
Objective: Oxidize the oxazoline intermediate to the fully aromatic 1,3-oxazole.
Mechanism: Copper-mediated oxidative dehydrogenation.
Why this method? Historic methods like
(Nickel Peroxide) are often capricious and low-yielding. The protocol (developed by Williams and Wipf) is robust, scalable, and tolerant of sensitive peptide protecting groups.
Synthesizing the oxazole ring directly on-resin is risky due to incomplete conversion and difficulty in separating the "deletion" sequences (unreacted starting material). The recommended strategy is the Building Block Approach .
The "Dimer" Strategy
Synthesize in Solution: Prepare the Fmoc-AA-Oxazole-COOH dimer using Protocols A and B in solution.
Example: Fmoc-Val-Oxazole(Ala)-OMe
Hydrolyze Ester Fmoc-Val-Oxazole(Ala)-COOH.
Coupling to Resin:
Use standard Fmoc-SPPS coupling reagents (HATU or PyBOP).
Important: Oxazole carboxylic acids are less reactive than standard amino acids. Use HATU/HOAt with DIEA and extend coupling times (2–4 hours).
Elongation: Continue standard Fmoc deprotection and coupling for the remainder of the peptide.
Mechanistic Visualization
Understanding the cyclodehydration mechanism is vital for troubleshooting stereochemical issues.
Figure 2: Mechanism of Burgess reagent-mediated cyclodehydration. Note the activation of the hydroxyl group followed by intramolecular nucleophilic attack by the amide oxygen.
Troubleshooting & Optimization
Problem
Probable Cause
Solution
Low Yield (Cyclization)
Steric hindrance at -position.
Switch from Burgess Reagent to DAST or Deoxo-Fluor at .
Racemization
High temperature or strong base.
Ensure reaction temperature does not exceed (Burgess) or RT (Oxidation). Avoid excess DBU.
Incomplete Oxidation
Old or wet solvent.
Use fresh anhydrous reagents. Increase DBU equivalents to 4.0.
Ring Opening
Acid sensitivity during SPPS cleavage.
Oxazoles are generally stable to TFA, but avoid prolonged exposure (>4h) if electron-donating groups are present.
References
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles.[1] The Journal of Organic Chemistry, 58(14), 3604–3606. Link
Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor.[2][3] Organic Letters, 2(8), 1165–1168. Link
Wipf, P. (1995). Synthetic Studies of Biologically Active Marine Cyclopeptides.[4] Chemical Reviews, 95(6), 2115–2134. Link
Williams, D. R., et al. (1997). Studies of mild dehydrogenations in heterocyclic systems. Tetrahedron Letters, 38(3), 331–334. Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
Oxazole methylamine derivatives represent a privileged scaffold in medicinal chemistry, offering a unique combination of hydrogen-bond acceptor capability (oxazole nitrogen) and a versatile primary amine handle. However, the direct incorporation of this scaffold into complex biological systems or fragment-based libraries is often bottlenecked by harsh coupling conditions that degrade sensitive functional groups.
This guide details the application of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) —"Click Chemistry"—to oxazole methylamine derivatives.[1] By converting the methylamine handle into a reactive azide or alkyne, researchers can rapidly generate 1,2,3-triazole linked hybrids. These hybrids serve as bioisosteres for amide bonds, improving metabolic stability while retaining vectoral orientation of the pharmacophore.
Key Applications
Fragment-Based Drug Discovery (FBDD): Rapid synthesis of bidentate inhibitors (e.g., linking oxazole to kinase hinge-binders).
Peptidomimetics: Replacing unstable peptide backbones with triazole-oxazole linkers.
Bioconjugation: Attaching oxazole fluorophores or pharmacophores to antibodies/proteins under physiological conditions.
Synthetic Strategy: The "Click-Ready" Transformation
The primary challenge with oxazole methylamines is that they are not inherently "clickable." They must first be functionalized. Two dominant pathways exist:
Pathway A (Azide-Functionalization): Direct conversion of the amine to an azide via Diazotransfer . This is preferred for stability and atom economy.
Pathway B (Alkyne-Functionalization): Amide coupling with an alkynoic acid (e.g., propiolic acid).
This guide focuses on Pathway A , utilizing Imidazole-1-sulfonyl azide as a safer, shelf-stable alternative to the explosive triflyl azide.
Visualization: Synthetic Workflow
Figure 1: Strategic workflow converting oxazole methylamine to a triazole-linked hybrid via diazotransfer and CuAAC.[1][2][3][4][5][6]
Detailed Experimental Protocols
Protocol A: Safety-Optimized Diazotransfer
Objective: Convert Oxazole-4-methylamine to 4-(azidomethyl)oxazole.
Safety Note: While Imidazole-1-sulfonyl azide is stable, all azides are potentially energetic. Work behind a blast shield. Avoid concentrating reaction mixtures to dryness if low molecular weight azides are suspected.
Dissolution: In a round-bottom flask, dissolve Oxazole methylamine (1.0 equiv, e.g., 5 mmol) in MeOH (20 mL).
Base Addition: Add
(2.5 equiv) and catalytic (1 mol%). The copper catalyst significantly accelerates the diazo transfer rate.
Reagent Addition: Add ISA·H2SO4 (1.2 equiv) slowly at room temperature.
Reaction: Stir the suspension vigorously at room temperature. Monitor by TLC (ninhydrin stain will show loss of free amine). Reaction typically completes in 2–4 hours.
Workup:
Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL).
Critical Step: Wash the organic layer with 10% aqueous citric acid to remove any residual imidazole or unreacted amine.
Dry over
, filter, and carefully concentrate under reduced pressure.
QC Check: Obtain IR spectrum. Look for the strong, characteristic azide stretch at
.
Protocol B: CuAAC "Click" Reaction
Objective: Coupling Oxazole-Azide to a Terminal Alkyne (e.g., a propargyl-functionalized fluorophore or drug fragment).
Sodium Ascorbate (500 mM stock in water - Freshly Prepared )
Ligand: THPTA or TBTA (Optional but recommended for bioconjugation to protect biomolecules from oxidation).
Solvent:
-BuOH/Water (1:[8]1) or DMSO/Water (for solubility).[7]
Step-by-Step Procedure:
Setup: In a screw-cap vial, dissolve the Alkyne (1.0 equiv) and Oxazole-Azide (1.0 equiv) in
-BuOH/Water (1:1). Final concentration should be 0.1–0.2 M.
Catalyst Premix: In a separate tube, mix
(5 mol%) with the Ligand (THPTA, 10 mol%). The solution should turn light blue.
Initiation: Add the Cu-Ligand complex to the reaction vial. Then, add Sodium Ascorbate (10–20 mol%). The solution may turn colorless or light yellow (indicating reduction to Cu(I)).
Incubation: Stir at room temperature for 1–12 hours.
Note: If the reaction turns green/brown, oxygen has entered. Add more ascorbate.
Quenching: Add a chelating resin (e.g., CupriSorb) or EDTA solution to remove copper.
Purification: Extract with EtOAc or purify directly via semi-prep HPLC.
Mechanism & Causality
Understanding the catalytic cycle is vital for troubleshooting. The reaction is not a simple concerted cycloaddition; it is a stepwise process mediated by a Copper(I)-acetylide intermediate.
Figure 2: Simplified catalytic cycle of CuAAC. Note that Cu(I) is the active species, generated in situ by Ascorbate reduction of Cu(II).[9]
Application Data & Validation
Case Study: Antimicrobial Efficacy
In a study of 1,2,3-triazole linked benzo[d]oxazole derivatives, the triazole linker was found to improve solubility compared to direct amide analogs while maintaining potency against S. aureus [Ref 2].
Comparative Data: Linker Stability
Parameter
Amide Linker
Triazole Linker (Click)
Advantage
Metabolic Stability
Susceptible to proteases/amidases
Highly Stable
Prolonged half-life
Dipole Moment
~3.7 D
~5.0 D
Stronger H-bond acceptor
Geometry
Planar (Trans/Cis isomerism)
Planar (Rigid 1,4-disubst.)
Defined vector
Synthesis Yield
40–70% (Coupling reagents)
>85% (Click chemistry)
Higher efficiency
Troubleshooting Guide (Self-Validating Systems)
Observation
Probable Cause
Corrective Action
Reaction Stalls (Blue Color)
Oxidation of Cu(I) to Cu(II)
Add additional Sodium Ascorbate (0.5 equiv). Flush headspace with Argon.
Precipitate Forms
Copper-Triazole aggregation
Add ligand (THPTA or TBTA) to stabilize the Cu-intermediate.
Low Yield (Diazotransfer)
Incomplete amine conversion
Ensure pH is basic (). Add catalytic (1%) to the diazotransfer step.
Explosion Risk
Concentration of small azides
STOP. Do not rotary evaporate to dryness if C/N ratio < 3. Store as solution.
References
Goddard-Borger, E. D., & Stick, R. V. (2007).[10][11] An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[10][11][12] Organic Letters.
[Link]
Bektas, H., et al. (2010). Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. Molecules.
[Link][1][2][3][4][5][6][7][8][13][14]
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
[Link]
Thirumurugan, P., et al. (2013). Click chemistry for drug development and diverse chemical biology applications.[5][15][16][17] Chemical Reviews.
[Link]
preventing polymerization of 5-bromooxazole amines during storage
Technical Support Center: Preventing Polymerization of 5-Bromooxazole Amines Executive Summary: The "Push-Pull" Instability User Query: "Why is my 5-bromooxazole amine turning black and insoluble?" Technical Insight: 5-b...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Preventing Polymerization of 5-Bromooxazole Amines
Executive Summary: The "Push-Pull" Instability
User Query: "Why is my 5-bromooxazole amine turning black and insoluble?"
Technical Insight:
5-bromooxazole amines (e.g., 2-amino-5-bromooxazole) possess an inherent "push-pull" electronic instability that predisposes them to rapid self-polymerization and decomposition.[1]
The "Push": The exocyclic amino group (
) is a strong electron donor (nucleophile).
The "Pull": The oxazole ring, further sensitized by the electron-withdrawing bromine at the 5-position, acts as an electrophile.[1]
The Result: In the free base form, the amine of one molecule attacks the electrophilic C-5 or C-2 position of another, leading to oligomerization, ring-opening, and the formation of insoluble "tars" (complex polymers). This process is autocatalytic, accelerated by heat, light, and moisture.
Diagnostic Troubleshooting Guide
Symptom
Probable Cause
Immediate Action
Color Change (White Yellow Brown/Black)
Oxidation or initial oligomerization (formation of conjugated species).[1]
Stop. Check purity via LC-MS. If purity >90%, re-purify immediately. If black, discard.
Loss of Solubility
Advanced polymerization. The "tar" is a cross-linked polymer network.
Irreversible. Do not attempt to sonicate or heat; this accelerates the reaction.
Safety Hazard. Dispose of as hazardous chemical waste.[1]
Mechanism of Failure (Visualized)
To prevent failure, you must understand the pathway. The following diagram illustrates the competing degradation routes: Self-Polymerization (the primary storage threat) vs. Hydrolysis .
Figure 1: Degradation pathways of 5-bromooxazole amines. Protonation (green path) deactivates the nucleophilic amine, effectively "capping" the polymerization mechanism.
Acidification (Critical): Never store as a free base. Convert immediately to the Hydrochloride (HCl) or Hydrobromide (HBr) salt .
Why? Protonating the amine (
) removes its nucleophilicity, breaking the "Push-Pull" cycle.[1]
Lyophilization: Ensure the salt is completely dry. Moisture catalyzes hydrolysis.
Atmosphere: Flush the vial with dry Argon (heavier than air) to displace oxygen and moisture.
Temperature: Store at -20°C or -80°C .
Light Protection: Wrap the vial in aluminum foil or use amber glass. The C-Br bond is photosensitive.[1][3]
Protocol B: Short-Term Usage (Solution)
If you must keep it in solution for an assay:
Solvent Choice: Use anhydrous DMSO or DMF .[1] Avoid protic solvents (Water, Methanol) which facilitate proton transfer and ring opening.
Concentration: Keep concentration low (<10 mg/mL). High concentrations increase the collision frequency, accelerating polymerization.
Temperature: Keep on ice (4°C) at all times.
Lifetime: Discard solutions after 24 hours . Do not freeze-thaw DMSO stocks; the phase transition can concentrate the solute in liquid pockets, triggering polymerization.
Frequently Asked Questions (FAQs)
Q1: Can I recover my compound if it has started to turn yellow?A: Possibly.[1] If it is just yellow, it may be <5% decomposed. Dissolve immediately in cold EtOAc/Hexane and perform a rapid silica filtration (flash chromatography). Do not concentrate to dryness as a free base. Add HCl in dioxane during the concentration step to precipitate the stable salt.
Q2: Why does my DMSO stock smell like sulfur/garlic?A: This is likely not sulfur, but isonitrile-like byproducts from ring opening, or decomposition of the DMSO itself if catalyzed by the bromide.[1] If the smell is present, the compound integrity is compromised.
Q3: Can I use TFA salts instead of HCl?A: Yes, but be cautious. TFA is a liquid and harder to remove completely. Residual TFA can act as a solvent/catalyst for hydrolysis over time. HCl salts are preferred as they crystallize better, excluding impurities.
Q4: Is the 5-bromo position labile?A: Yes. Apart from polymerization, the C-Br bond is susceptible to Lithium-Halogen exchange or Pd-catalyzed oxidative addition.[1] However, during storage, the primary risk is the amine attacking the ring, not the loss of bromine itself.
Storage Decision Logic
Use this flow to determine the handling of your specific batch.
Figure 2: Decision matrix for processing and storing 5-bromooxazole amines to ensure integrity.
References
BenchChem. (2025).[3] How to increase the stability of 5-(4-Bromophenyl)oxazol-2-amine in solution. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21846775, 5-Bromooxazole.[1] Retrieved from
Thermo Fisher Scientific. (2024).[4] Safety Data Sheet: 2-Amino-5-bromobenzaldehyde (Analogous instability data).[1] Retrieved from
Enamine. (2024).[4] Handling and Storage of Heterocyclic Amines.[3][4][5][6] Retrieved from
Before proceeding, we must categorize your specific problem. The 5-bromooxazole scaffold presents two distinct chemical challenges depending on whether it acts as the nucleophile (amine) or the electrophile (acid).
Select your scenario:
Scenario A: You are coupling 5-bromooxazol-2-amine (or similar) with a carboxylic acid.
Symptoms:[1][2][3][4][5] No product, recovered starting material, or formation of activated ester intermediates that refuse to react with the amine.
Scenario B: You are coupling 5-bromooxazole-4-carboxylic acid with an amine.
Symptoms:[1][2][3][4][5] Black reaction mixture (decomposition), decarboxylation, or "wrong mass" product (loss of Bromine).
Workflow Selector (Visual Guide)
Use this decision matrix to select the correct protocol.
Caption: Decision matrix for selecting coupling conditions based on the electronic nature of the 5-bromooxazole component.
Scenario A: The "Dead" Nucleophile (5-Bromooxazol-2-amine)
The Science:
The amino group at the C-2 position of an oxazole is poorly nucleophilic. When you add an electron-withdrawing bromine at C-5, the pKa of the conjugate acid drops significantly. Standard reagents like EDC/HOBt or even HATU often fail because the amine is too weak to attack the active ester before the active ester hydrolyzes or rearranges.
The Solution: Propylphosphonic Anhydride (T3P)
T3P is superior here because it acts as a kinetic dehydrating agent that drives the equilibrium toward the amide, even with weak amines. It also avoids the "guanidinium" side product often seen when HATU reacts with itself in the presence of slow amines.
Protocol 1: T3P Mediated Coupling
Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv 5-bromooxazol-2-amine in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup, but use if solubility is limiting).
Base: Add 3.0 equiv Pyridine (preferred) or DIPEA.[1]
Conditions: Stir at RT for 24h . If conversion is <50% by LCMS, heat to 50°C.
Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3. T3P byproducts are water-soluble.[6]
Why this works: T3P creates a highly reactive mixed anhydride intermediate that is sterically accessible, forcing the weak amine to react.
Scenario B: The Fragile Electrophile (5-Bromooxazole-4-COOH)
The Science:
This acid is prone to decarboxylation and Nucleophilic Aromatic Substitution (
) .
Decarboxylation: The electron-deficient ring destabilizes the carboxylate.
Risk: If you use a nucleophilic base (like DMAP) or heat the reaction, the bromine at C-5 acts as a leaving group. The amine (or the base) attacks C-5, displacing Br.
The Solution: Ghosez’s Reagent
Standard acid chloride formation (SOCl2/Oxalyl Chloride) generates HCl and requires excess base, which degrades the oxazole. Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the acid to the acid chloride under neutral conditions at room temperature.
Protocol 2: Neutral Acid Chloride Activation
Activation: Dissolve 1.0 equiv 5-bromooxazole-4-COOH in dry DCM.
Reagent: Add 1.1 equiv Ghosez’s Reagent dropwise at 0°C. Stir at RT for 1–2 hours.
Check: Take a small aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm acid chloride formation.
Coupling: Add this solution dropwise to a separate flask containing 1.1 equiv Amine and 1.2 equiv DIPEA (or Et3N) in DCM at 0°C.
Finish: Warm to RT and stir for 2 hours.
Why this works: It bypasses the need for strong activation agents that trigger side reactions and avoids the heat required for unreactive substrates.
Troubleshooting & FAQs
Q: My product mass is [M-80+Nu]. What happened?A: You displaced the Bromine. This is an
side reaction.
Cause: You likely used DMAP (4-Dimethylaminopyridine) or heated the reaction too high.
Fix:Eliminate DMAP. Use the Ghosez protocol at 0°C–RT.
Q: The reaction turns black and tarry.A: Decomposition of the oxazole ring.
Cause: High temperature or highly acidic conditions (if using SOCl2).
Fix: Switch to T3P (buffered conditions) or Ghosez’s reagent (neutral conditions).
Q: Can I use HATU?A: Only if your amine is highly reactive. If coupling to the 2-amino-oxazole, HATU will likely form the guanidinium adduct (mass M+99) because the oxazole amine is too slow to intercept the active ester.
Comparison of Reagents for 5-Bromooxazole Couplings
Reagent
Suitability
Risk Factor
Best For
EDC/HOBt
Low
High (No reaction)
Only very simple, reactive partners.
HATU
Medium
Medium (Side products)
Standard amines + Oxazole Acid.
T3P
High
Low
Oxazole Amine + Acid (Weak Nucleophile).
SOCl2
Low
High (Decomp/Decarb)
Not recommended.
Ghosez's Rgt
High
Low
Oxazole Acid + Amine (Sensitive Acid).
Mechanistic Insight: The
Trap
The following diagram illustrates why you must avoid strong nucleophiles or high heat when the carboxylic acid is on the oxazole ring.
Caption: Path B represents the competitive displacement of bromine at the C-5 position, which is accelerated by heat and nucleophilic bases.
References
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177. Link
Citation for: T3P utility in difficult couplings and weak amines.
Ghosez, L., et al. "Synthesis of Acyl Chlorides under Neutral Conditions." Journal of the Chemical Society, Chemical Communications, 1979, 1180.[7] Link
Citation for: Use of Ghosez's reagent for sensitive acids.
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Link
Citation for: Mechanism of HATU failure (guanidinium formation) with poor nucleophiles.
Schnürch, M., et al. "Halogenated Heterocycles as Materials for Cross-Coupling Reactions." Chemical Reviews, 2007, 107(11), 5010–5048. Link
Citation for: Reactivity and instability (SnAr susceptibility) of halo-oxazoles.
Technical Support Center: (5-Bromo-oxazol-2-yl)methylamine Stability Guide
The following technical guide is structured as a Tier 3 Support Resource for researchers utilizing (5-Bromo-oxazol-2-yl)methylamine (CAS: 1823939-86-1). It synthesizes stability data, mechanistic insights, and practical...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Resource for researchers utilizing (5-Bromo-oxazol-2-yl)methylamine (CAS: 1823939-86-1). It synthesizes stability data, mechanistic insights, and practical protocols.
Executive Summary: Stability Matrix
Researchers often assume oxazoles are inherently unstable in base due to the reputation of specific derivatives like azlactones (oxazolones). However, (5-Bromo-oxazol-2-yl)methylamine exhibits a distinct stability profile. The 5-bromo substituent and the lack of a 4-carbonyl group render it remarkably robust against ring-opening hydrolysis, though it remains sensitive to specific organometallic transformations.
Base Compatibility Traffic Light System
Condition Type
Reagents
Status
Technical Note
Aqueous Inorganic
NaOH, KOH, LiOH
STABLE
Resistant to hydrolysis even at reflux (e.g., saponification conditions).
Mild Organic
, DIPEA, Pyridine
STABLE
Standard conditions for acylation or coupling.
Nucleophilic
NaOMe, NaOEt,
CAUTION
Potential for displacement of Bromine at high T.
Organometallic
n-BuLi, t-BuLi, LDA
UNSTABLE
Rapid Lithium-Halogen exchange at C5 (Reaction, not degradation).
Technical Deep Dive: Mechanism & Causality
To troubleshoot effectively, you must understand why the molecule behaves this way.
The Myth of Oxazole Instability
Many chemists fear oxazole ring opening (hydrolysis) in base. This fear stems from 4-acyloxazoles (which undergo the Cornforth rearrangement) or 5-hydroxyoxazoles (azlactones), which hydrolyze rapidly.
Your Compound: (5-Bromo-oxazol-2-yl)methylamine lacks these destabilizing motifs.
Evidence: Literature precedents show that ethyl 5-bromooxazole-4-carboxylate can be saponified to the carboxylic acid using NaOH at reflux without destroying the oxazole ring or losing the bromine [1, 2]. If the ring survives refluxing hydroxide, it will survive your standard workup.
The Primary Risk: C5-Bromine Reactivity
The Carbon-5 (C5) position is the "soft spot" of this molecule.
Lithium-Halogen Exchange: The C5-Br bond is highly polarized. Treatment with n-BuLi at -78°C will instantly generate the 5-lithio species. This is a feature for synthesis, but a "stability failure" if you intended to deprotonate the amine.
Nucleophilic Attack: While resistant to
, strong nucleophiles (alkoxides, thiols) in polar aprotic solvents (DMSO, DMF) can displace the bromine via an -like mechanism, specifically if the ring is activated by coordination to metals.
Visualization: Reactivity Pathways[1]
The following diagram maps the fate of (5-Bromo-oxazol-2-yl)methylamine under various basic conditions.
Caption: Figure 1. Reactivity flowchart demonstrating the high stability window (Green) vs. specific transformation pathways (Yellow/Red).
Experimental Protocols
Protocol A: Generating the Free Base from HCl Salt
Most commercial sources supply the Hydrochloride salt (stable solid). You often need the free base for nucleophilic attacks (e.g., reductive amination).
Context: The free base is an oil or low-melting solid and absorbs
from air (forming carbamates). Do not store the free base; generate it in situ.
Step-by-Step:
Dissolution: Suspend 1.0 eq of the HCl salt in DCM (Dichloromethane) or EtOAc. It will likely not dissolve fully.
Neutralization: Add 1.2 eq of Saturated Aqueous
(mild) or 1M NaOH (if volume is constrained).
Note: NaOH is safe here! (See Stability Matrix).
Partition: Shake vigorously until the solid dissolves and transfers to the organic layer.
Drying: Separate organic layer, dry over
.
Usage: Filter and use the solution immediately in the next step. Do not concentrate to dryness unless under inert atmosphere (Ar/N2).
Protocol B: Suzuki Coupling Conditions (Basic)
Users often ask if the bromine will survive the base used in Palladium couplings.
Standard Safe Conditions:
Base:
or (2-3 equivalents).
Solvent: Dioxane/Water (4:1).
Temperature: 80-100°C.
Outcome: The oxazole ring and the aminomethyl group are stable. The Br will only react if a Pd-catalyst and Boronic acid are present.
Troubleshooting & FAQs
Q1: My reaction mixture turned black after adding n-BuLi. What happened?Diagnosis: You likely triggered Lithium-Halogen Exchange followed by polymerization.
Solution: You cannot use n-BuLi to deprotonate the amine or alpha-position while the Bromine is present. Use a non-nucleophilic, bulky base like LiHMDS or NaH , although LiHMDS is safer to avoid metal-halogen exchange.
Q2: I see a new spot on TLC after leaving the free base in air. Is it hydrolysis?Diagnosis: Unlikely. It is most likely the Carbamate formed by reaction with atmospheric
.
Verification: Acidify a small sample. If it bubbles and reverts to the starting material spot, it was the carbamate.
Prevention: Handle the free base under Nitrogen/Argon.
Q3: Can I use this compound in a reductive amination with NaBH4?Answer: Yes. The conditions (MeOH/EtOH, mild base like TEA) are perfectly within the "Green" stability zone. The bromine will not be reduced by
or .
Q4: I need to hydrolyze an ester elsewhere on the molecule. Will the 5-Br-Oxazole survive?Answer: Yes. As referenced, 5-bromooxazole-4-carboxylates are routinely hydrolyzed to acids using NaOH/Water/Ethanol at reflux [1]. Your 5-bromooxazole core is safe.
References
PubChem. Compound Summary: 5-Bromooxazole. National Library of Medicine. Retrieved from [Link]
Solomin, V., et al. Synthesis of 5-bromooxazole. ResearchGate. (2020). Retrieved from [Link]
Optimization
Technical Support Center: Purification of Polar Oxazole Amine Intermediates
Welcome to the technical support center for the purification of polar oxazole amine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of polar oxazole amine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable but often troublesome compounds. The inherent basicity of the amine functionality coupled with the polar nature of the oxazole ring and other potential substituents frequently leads to purification difficulties. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to empower you to overcome these hurdles in your daily laboratory work.
Section 1: Troubleshooting Common Purification Problems
This section addresses specific issues you may encounter during the purification of polar oxazole amine intermediates, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: My polar oxazole amine is streaking badly or not moving from the baseline on a silica gel column.
Q: I'm performing flash chromatography on silica gel, but my polar oxazole amine is either stuck at the origin or streaks extensively, leading to poor separation and low recovery. What's causing this and how can I fix it?
A: This is a classic problem arising from strong interactions between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction can lead to irreversible adsorption, tailing peaks, and even degradation of your compound.[1][2]
Here’s a breakdown of solutions, from simple adjustments to alternative strategies:
1. Mobile Phase Modification: Adding a Basic Modifier
The most common and often effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.[2]
Triethylamine (TEA): A common choice. Start by adding 0.1-2% TEA to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[2][3]
Ammonia: A solution of ammonia in methanol (e.g., 2% NH3 in MeOH) can be used as the polar component of your mobile phase, often with dichloromethane.[4][5] For very polar amines, a mobile phase of 80:18:2 DCM/MeOH/NH4OH can be effective.[5]
Experimental Protocol: Preparing an Ammoniacal Methanol Solution
In a fume hood, carefully add 10 mL of concentrated ammonium hydroxide (25-30% NH₃ in water) to 490 mL of methanol to create a 2% solution.
Mix thoroughly. This can be used as the polar component in your solvent system.
2. Deactivating the Stationary Phase
You can pre-treat, or "deactivate," the silica gel to minimize acidic sites before running your column.
Experimental Protocol: Deactivating Silica Gel
Dry pack your column with silica gel.
Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[3]
Flush the column with 2-3 column volumes of this deactivating solvent.
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base before loading your sample.[3]
3. Switching the Stationary Phase
If modifying the mobile phase isn't sufficient, consider a different stationary phase.
Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds.[1][6] Basic alumina is generally preferred for amines.
Amine-functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic analytes.[5][7]
Issue 2: My compound is degrading on the silica gel column.
Q: I'm losing a significant amount of my oxazole amine during flash chromatography, and I suspect it's decomposing on the column. How can I confirm this and prevent it?
A: The acidic nature of silica gel can indeed catalyze the degradation of sensitive compounds.[1]
Confirmation:
2D TLC Analysis: Spot your compound on a TLC plate. Run the plate in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, you should see a single spot that has moved diagonally. If it's degrading, you'll see a diagonal line of the original spot with new spots appearing in a straight line from the origin in the second direction.
Solutions:
Deactivate the Silica Gel: As described in Issue 1, neutralizing the acidic sites can prevent degradation.[1][3]
Use a Less Acidic Stationary Phase: Switch to neutral or basic alumina, or a bonded phase like diol or amine-functionalized silica.[3]
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography on a C18 column can be a good option.[2][8]
Issue 3: I can't achieve separation between my polar oxazole amine and a similarly polar impurity.
Q: My product and a stubborn impurity have very similar Rf values, and I can't get baseline separation. What are my options?
A: This is a common challenge that requires moving beyond standard purification techniques.
1. Advanced Chromatography Techniques
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for purifying polar compounds and chiral separations.[9][10] It uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[11][12] SFC offers fast, efficient separations and has the advantage of easy solvent removal.[10]
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge.[13] Since your compound is an amine, it will be protonated at acidic pH. You can use a cation-exchange column to bind your protonated amine, wash away neutral and anionic impurities, and then elute your product by increasing the pH or the salt concentration of the mobile phase.[13][14]
2. Acid-Base Extraction
This classic liquid-liquid extraction technique is highly effective for separating amines from neutral or acidic compounds.[15][16]
Experimental Protocol: Acid-Base Extraction of an Oxazole Amine
Dissolve your crude mixture in an organic solvent like dichloromethane or ethyl acetate.
Transfer the solution to a separatory funnel.
Add an equal volume of a dilute aqueous acid (e.g., 1M HCl).
Shake the funnel vigorously, venting frequently.
Allow the layers to separate. Your protonated oxazole amine will be in the aqueous layer, while neutral and acidic impurities will remain in the organic layer.[17]
Drain the aqueous layer. To recover your amine, add a base (e.g., 1M NaOH) to the aqueous layer until it is basic, then extract with an organic solvent.
Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Section 2: Frequently Asked Questions (FAQs)
Q1: Can I use reversed-phase chromatography for my polar oxazole amine?
A: Yes, reversed-phase chromatography (RPC) can be a very effective technique, especially if normal-phase chromatography is problematic.[2][8] However, retention can be an issue for highly polar compounds. To improve retention, you can:
Use an acidic mobile phase modifier: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) will protonate your amine, which can improve peak shape and retention on some columns.
Use a basic mobile phase modifier: At a higher pH, your amine will be in its free base form, making it more hydrophobic and increasing its retention.[2] You can use modifiers like triethylamine or ammonium hydroxide.[5]
Use an embedded polar group (EPG) column: These columns are designed to be more stable in highly aqueous mobile phases and can provide better retention for polar analytes.
Q2: What is the best way to remove a polar amine solvent like pyridine or triethylamine after my reaction?
A: These can be tricky to remove completely by rotary evaporation alone.
Azeotropic Removal: Add a solvent like toluene and evaporate under reduced pressure. This can help to azeotropically remove residual amine.
Aqueous Wash: If your product is not water-soluble, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer.[18] An alternative is to wash with a 10% aqueous copper sulfate solution; the copper will complex with the amine, turning the aqueous layer purple, and extract it from the organic phase.[18]
Q3: Is recrystallization a viable option for purifying polar oxazole amines?
A: Recrystallization can be an excellent method for obtaining highly pure material, but finding a suitable solvent system can be challenging for polar compounds.[19][20]
Single Solvent Method: The ideal solvent will dissolve your compound when hot but not when cold.[19] For polar compounds, consider solvents like water, methanol, ethanol, or acetone.[21]
Two-Solvent Method: Use a pair of miscible solvents, one in which your compound is soluble and one in which it is insoluble.[19]
Salt Formation: A highly effective strategy for amines is to form a salt, which often has better crystallization properties than the free base.[8][22] Dissolve your crude amine in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.[8] The salt can then be recrystallized.
Data Summary Table: Purification Method Comparison
Finding a suitable solvent can be difficult[20][22]
References
How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32185)
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
How should I purify a complex, polar, amide reaction mixture? - Biotage. [Link]
Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Ticket #OX-HCl-001Subject: Handling & Stabilization of Hygroscopic Oxazole Methylamine HCl Salts
Status: Open | Priority: Critical
Assigned Specialist: Senior Application Scientist, Solid State Chemistry Div.
Overview: The "Deliquescent" Challenge
Welcome to the technical support hub. You are likely here because your free-flowing white powder has transformed into a sticky gum or a clear oil upon exposure to air.
The Science of the Problem:
Oxazole methylamines are weak bases. When converted to Hydrochloride (HCl) salts, the resulting lattice often possesses high crystal energy but also an extremely high enthalpy of hydration. The chloride ion (
) is a chaotic hydrogen-bond acceptor. When the counter-ion (oxazole methylammonium) is small and polar, the lattice channels readily absorb atmospheric water, leading to deliquescence (dissolving in absorbed moisture).
This guide provides the protocols to Rescue , Handle , and Prevent this issue.
Module 1: EMERGENCY RESCUE (The "Goo" Phase)
User Scenario: "My sample turned into oil on the balance. Is it ruined?"
Verdict: No. It is likely just hydrated. Do not heat it directly, as wet HCl salts can hydrolyze the oxazole ring at high temperatures (
).
Protocol A: The Azeotropic Rescue
Objective: Remove bound water without thermal degradation.
Dissolution: Dissolve the "oil" completely in a minimum amount of anhydrous Methanol (MeOH) or Ethanol (EtOH) .
Azeotrope Addition: Add 5-10 equivalents (by volume) of Toluene . Toluene forms a positive azeotrope with water (bp 85°C) and alcohols.
Evaporation: Rotovap at
. The water will co-distill with the toluene/alcohol mix.
Repetition: Repeat step 2-3 twice.
Trituration (The Critical Step): After the final evaporation, you will have a gummy residue. Add anhydrous Diethyl Ether (
) or MTBE .
Sonication: Sonicate under nitrogen. The gum should turn into a white suspension.
Filtration: Filter rapidly under a blanket of Nitrogen or Argon.
Visual Workflow: The Rescue Protocol
Figure 1: Workflow for recovering solid material from deliquesced oxazole salts.
Module 2: ACCURATE HANDLING (Weighing & Dosing)
User Scenario: "I need to weigh 5.0 mg for a bio-assay, but the weight keeps increasing on the balance."
The Solution: Stop trying to weigh the solid directly for small doses. You are weighing water, leading to incorrect molarity calculations.
Technique A: The "Stock Solution" Method (Recommended)
Instead of weighing 5 mg, weigh the entire bulk (e.g., 100 mg) and create a volumetric stock.
Parameter
Method
Solvent
DMSO (anhydrous) or Water (if immediate use).
Container
Pre-tared Scintillation Vial.
Procedure
1. Tare vial with cap. 2. Add approx. amount of salt quickly. 3. Close cap immediately. 4. Weigh (Difference = Mass of Wet Salt). 5. Add solvent to reach exact Concentration ().
Correction
Determine water content via qNMR (using an internal standard like Maleic Acid) or Karl Fischer titration to correct the molecular weight.
Technique B: Weighing by Difference (For Synthesis)
Dry a glass weighing boat/vial in an oven (
).
Add salt to the vial inside a glove bag or dry box.
Weigh the Vial + Salt (Mass A).
Pour salt into reaction vessel.
Weigh the Empty Vial (Mass B).
Mass Added = A - B . (This negates the error of moisture absorbing onto the balance pan).
Module 3: ROOT CAUSE & SALT ENGINEERING
User Scenario: "This HCl salt is impossible to handle in manufacturing. Can we change it?"
Scientific Insight:
The HCl salt is often the default choice ("salt of first intent") but is poor for oxazole methylamines due to the high charge density of the chloride ion. To improve physical properties, you must match the Hard/Soft nature of the ions or increase lipophilicity.
Alternative Counter-ions (Salt Screening)
Salt Form
pKa Match
Hygroscopicity Risk
Crystallinity
Recommendation
Hydrochloride (HCl)
Excellent
High
High
Lab scale only.
Mesylate ()
Good
Moderate
High
Good alternative.
Tosylate ()
Good
Low
High
Top Choice. The aromatic ring adds lipophilicity, repelling water.
Fumarate
Moderate
Low
Moderate
Good for stability, but may form 2:1 salts.
Strategic Decision Tree: Salt Selection
Figure 2: Decision matrix for replacing problematic HCl salts.
Module 4: STORAGE & LOGISTICS
Standard Operating Procedure (SOP) for Storage:
Primary Container: Amber glass vial with a Teflon-lined cap.
Seal: Parafilm is insufficient. Use electrical tape or shrink bands for long-term storage.
Secondary Container: Place the vial inside a secondary jar containing Phosphorus Pentoxide (
) or Indicating Silica Gel.
Temperature: Store at
.
Warning: Allow the vial to warm to Room Temperature (RT) before opening to prevent condensation from rushing in.
References
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2002).[2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH/VHCA.[3] (The definitive guide on salt selection and hygroscopicity mechanisms).
FDA Guidance for Industry. (2018). Regulatory Classification of Pharmaceutical Co-Crystals and Salts. (Defines regulatory implications of switching from HCl to Tosylate).
Bhattachar, S. N., et al. (2006). "Preparation and Characterization of Salt Forms." International Journal of Pharmaceutics. (Discusses counter-ion screening for weak bases).
University of Rochester. (n.d.). Tips & Tricks: Weighing Hygroscopic Solids. Department of Chemistry.
minimizing debromination side reactions in Pd-catalyzed couplings
Topic: Minimizing Debromination (Hydrodehalogenation) in Pd-Catalyzed Couplings Ticket Type: Advanced Troubleshooting & Optimization Status: Open Welcome to the Catalysis Help Desk Current Issue: Your aryl bromide (Ar-Br...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Debromination (Hydrodehalogenation) in Pd-Catalyzed Couplings
Ticket Type: Advanced Troubleshooting & Optimization
Status: Open
Welcome to the Catalysis Help Desk
Current Issue: Your aryl bromide (Ar-Br) is converting to the reduced arene (Ar-H) instead of the desired cross-coupled product.
This guide treats your reaction like a malfunctioning system. Debromination is not random; it is a specific, competitive catalytic cycle driven by hydride sources and slow transmetallation . Below is your diagnostic toolkit to identify the root cause and implement a fix.
Part 1: Emergency Triage (Quick Fix)
If you are in the middle of a campaign and need an immediate solution, check these "High-Risk" variables first.
Variable
High-Risk Condition (The Cause)
Low-Risk Alternative (The Fix)
Solvent
Alcohols (MeOH, iPrOH) or wet DMF. These are primary hydride donors.
Aprotic Polars (DMAc, NMP) or Non-polars (Toluene, Dioxane).
Base
Alkoxides (NaOtBu, NaOMe). These promote -hydride elimination.[1][2]
Oxygen present . Can oxidize ligands or promote homocoupling/dehalogenation cycles.[1][5]
Strict Inert Atmosphere (Argon/Nitrogen) with degassed solvents.
Part 2: Mechanistic Diagnostics (The "Why")
To stop the side reaction, you must understand how the hydride (
) enters the catalytic cycle.
The Problem: After Oxidative Addition (
), the complex waits for the nucleophile (boronic acid/amine). If this step (Transmetallation) is slow, the complex becomes vulnerable to hydride interception.
The Two Main Saboteurs:
-Hydride Elimination: If your solvent or base has -hydrogens (e.g., isopropanol, ethoxide), the Pd center coordinates to the oxygen, eliminates a hydride, and ejects a ketone/aldehyde.
Protodehalogenation: In some cases, trace water or acidic protons protonate the Pd-Aryl bond directly, or a "Pd-H" species is formed via the Water-Gas Shift reaction mechanism.
Visualizing the Failure Mode
The diagram below maps the "Good Cycle" (Cross-Coupling) vs. the "Bad Cycle" (Debromination).
Figure 1: The Competitive Landscape. Note how a slow Transmetallation step opens the door for Hydride Source Interception.
Part 3: Hardware Upgrades (Ligand & Catalyst Selection)
The most effective engineering control is the catalyst. You need a ligand that facilitates rapid reductive elimination and creates a steric environment that disfavors
-hydride elimination.
Recommended Catalyst Architectures
Ligand Class
Specific Recommendation
Why it works
Dialkylbiaryl Phosphines
XPhos, SPhos, RuPhos
The bulky biaryl backbone accelerates reductive elimination, ejecting the product before the hydride can interfere. XPhos is the gold standard for aryl chlorides/bromides [1].
Tri-tert-butylphosphines
Pd(P(tBu)₃)₂
Extremely bulky and electron-rich. The bulk prevents the coordination of solvent molecules that lead to -hydride elimination.
Ferrocenyl Phosphines
dppf, Q-Phos
dppf has a large bite angle which favors reductive elimination. Q-Phos is excellent for sterically hindered substrates where debromination is common [2].
Avoid: PPh₃, P(o-tol)₃ (unless specific precedent exists). These often result in sluggish cycles that allow debromination to dominate.
Part 4: Protocol Optimization (Step-by-Step)
If changing the catalyst isn't enough, you must alter the reaction environment.
Workflow: The "Dry & Heavy" Protocol
Use this protocol when standard conditions yield >10% debromination.
1. Solvent Switch (The "Dry" Step)
Action: Remove alcohols.
Substitute: Use Toluene or 1,4-Dioxane .
Why: Toluene has no protons to donate via
.
Detail: If solubility is an issue, use a minimal amount of water (degassed) for the base, or use a phase transfer catalyst (TBAB) with solid inorganic bases.
2. Base Management (The "Heavy" Step)
Action: Switch from NaOtBu or NaOEt to K₃PO₄ or Cs₂CO₃ .
Why: Cesium (Heavy) acts as a "soft" counterion that can assist in the stabilization of the transition state, while the carbonate/phosphate anions are non-nucleophilic and cannot undergo
-hydride elimination.
3. Concentration & Temperature
Concentration: Run the reaction at high concentration (0.5M - 1.0M) .
Reasoning: Cross-coupling is bimolecular (Rate
[Pd][ArBr][Boronate]), while solvent-mediated debromination is often pseudo-first-order regarding the substrate. Higher concentration favors the intermolecular coupling.
Temperature: If using a highly active catalyst (e.g., Pd-XPhos G4), lower the temperature .
Reasoning: High heat (100°C+) often accelerates the higher-activation-energy side reactions (like solvent activation) more than the low-barrier coupling facilitated by modern catalysts.
Part 5: Advanced Troubleshooting (Specific Scenarios)
Scenario A: The Substrate is an Electron-Deficient Heterocycle (e.g., 2-Bromo-Pyridine)
Diagnosis: These substrates undergo Oxidative Addition very rapidly, leading to a buildup of the Pd(II) intermediate. If the boronic acid is slow to transmetallate, the Pd(II) species sits idle and eventually finds a hydride.
Fix:
Slow Addition: Add the Aryl Bromide slowly (via syringe pump) to the mixture containing Catalyst + Boronate + Base. This keeps the Pd(II) concentration low relative to the nucleophile [3].
Boronate Excess: Increase Boronic Acid to 1.5 - 2.0 equivalents to force the transmetallation kinetics.
Scenario B: You MUST use an Alcohol Solvent (Solubility issues)
Diagnosis: The substrate won't dissolve in Toluene/Dioxane.
Fix: Use t-Amyl Alcohol .
Reasoning: It is a bulky tertiary alcohol. It cannot undergo
-hydride elimination because the alpha-carbon has no hydrogens.
Decision Tree for Troubleshooting
Figure 2: Systematic elimination of hydride sources.
References
Buchwald, S. L., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[6] Link
Kataoka, N., Shelby, Q., Stambuli, J. P., & Hartwig, J. F. (2002). Q-Phos: A Novel and Effective Ligand for Pd-Catalyzed Cross-Couplings. Journal of Organic Chemistry. Link
Navarro, O., et al. (2004). General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Bromides. Journal of Organic Chemistry. Link
Sherwood, J., et al. (2019). Dihydrolevoglucosenone (Cyrene) as a Bio-Based Solvent for Suzuki–Miyaura Cross-Coupling Reactions. RSC Advances. Link
Malinowski, J. T., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications. Link
Technical Guide: 1H NMR Spectrum Analysis of C-(5-Bromo-oxazol-2-yl)-methylamine
Executive Summary & Application Context C-(5-Bromo-oxazol-2-yl)-methylamine is a critical heterocyclic building block (intermediate) used frequently in the synthesis of peptidomimetics and kinase inhibitors. Its structur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
C-(5-Bromo-oxazol-2-yl)-methylamine is a critical heterocyclic building block (intermediate) used frequently in the synthesis of peptidomimetics and kinase inhibitors. Its structural integrity is paramount because the bromination of the oxazole ring is prone to regiochemical ambiguity (C4-Br vs. C5-Br).
This guide provides a definitive comparative analysis of 1H NMR against alternative characterization methods (LC-MS, IR), demonstrating why 1H NMR is the "Gold Standard" for validating this specific scaffold. We focus on the 5-bromo regioisomer , distinguishing it from the 4-bromo byproduct and the unbrominated precursor.
Comparative Analysis: NMR vs. Alternatives
In the context of validating regio-isomeric small molecules, not all analytical techniques offer equal "performance." The table below objectively compares 1H NMR against Mass Spectrometry and Infrared Spectroscopy for this specific application.
Feature
1H NMR (600 MHz)
LC-MS (ESI+)
FT-IR (ATR)
Regioisomer ID
Superior. Distinguishes 4-Br vs. 5-Br via chemical shift () and NOE.
Fail. Both isomers have identical Mass/Charge () ratios.
Poor. Fingerprint region is often too complex for definitive assignment.
Purity Assessment
High. Quantifies molar ratios of solvent/impurities.
Medium. Ionization bias can hide non-ionizable impurities.
Low. Only detects gross impurities.
Sample Recovery
Yes. Non-destructive.
No. Destructive (trace).
Yes. Non-destructive.
Throughput
Medium (mins/sample).
High (secs/sample).
High (secs/sample).
Expert Insight: While LC-MS is faster for monitoring reaction completion, it leads to "false positives" in library synthesis because it cannot see the migration of the bromine atom. Only 1H NMR (or X-ray) can validate the C5-positioning of the bromine.
1H NMR Spectral Analysis (Detailed)
Predicted Chemical Shift Data
The following data assumes a high-purity free base sample in DMSO-
Aromatic proton. Shifted upfield relative to unsubstituted oxazole (~8.0 ppm) due to the shielding/mesomeric effect of the adjacent Br, but deshielded by the ring current.
Methylene ()
3.80 – 4.00
Singlet ()
2H
Deshielded by the aromatic oxazole ring and the electronegative Nitrogen. Appears as a singlet if protons exchange rapidly.
Amine ()
2.50 – 5.00 *
Broad ()
2H
Highly variable. In dry DMSO, may appear as a broad singlet. In , often overlaps with water or appears < 2.0 ppm.
*Note: If the sample is a Hydrochloride salt (common for amines), the
becomes and shifts to 8.0–9.0 ppm (broad) , and the Methylene may split into a quartet.
Solvent System Comparison
The choice of solvent drastically alters the "performance" of the spectrum for this amine.
Chloroform-d (
):
Pros: Good solubility for the free base.
Cons: Acidic trace in chloroform can broaden the amine peak. Chemical shifts are concentration-dependent.
DMSO-
(Recommended):
Pros: Excellent for polar amines/salts. Separates water peak (3.33 ppm) from the methylene signal (~3.9 ppm).
Cons: Viscous (requires longer shimming).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and scientific integrity, follow this step-by-step protocol. This workflow includes a "Self-Validation" step to confirm you have the correct regioisomer.
Step 1: Sample Preparation
Mass: Weigh 5–10 mg of the solid.
Solvent: Add 0.6 mL of DMSO-
(99.9% D). Why? To prevent amine proton exchange broadening.
Filtration: If the solution is cloudy (salt formation), filter through a cotton plug into the NMR tube. Suspended solids degrade resolution (line broadening).
Pulse Sequence: zg30 (30° pulse angle) to maximize S/N per unit time.
Relaxation Delay (D1): 1.0 second (sufficient for qualitative; use 5.0s for qNMR).
Scans (NS): 16 (Free base) or 64 (Salt).
Temperature: 298 K (25°C).
Step 3: The "Regio-Check" (Validation)
The critical risk is the 4-bromo isomer .
Test: Check the coupling constant of the aromatic singlet.
Result:
5-Bromo (Target): Sharp Singlet at ~7.3 ppm. (No neighbor to couple with).
4-Bromo (Impurity): Singlet at ~8.1 ppm (H5 is typically more deshielded than H4).
Unsubstituted (Start Material): Two doublets (H4 and H5 coupling,
Hz).
Decision Logic & Workflow Visualization
The following diagram illustrates the logical pathway for assigning the spectrum and validating the product identity.
Figure 1: Logical decision tree for distinguishing the target 5-bromo compound from common synthetic impurities using 1H NMR chemical shifts.
References
General Heterocyclic NMR Shifts: Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry.[2][3][4][5][6][7] Link
Solvent Effects: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[5] Organic Process Research & Development. Link
Regioselectivity in Oxazoles: Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihalooxazoles. Journal of the American Chemical Society. Link
Oxazole Synthesis & Characterization: Kashyap, S. (2018). Synthesis of oxazole derivatives: A review. Synthetic Communications. Link
Comparative Analysis of LC-MS/MS Methodologies for 5-Bromo-oxazol-2-yl-methylamine Profiling
Executive Summary This guide provides an in-depth technical analysis of 5-bromo-oxazol-2-yl-methylamine , a critical halogenated heterocyclic building block in drug discovery. Due to its low molecular weight ( Da), high...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical analysis of 5-bromo-oxazol-2-yl-methylamine , a critical halogenated heterocyclic building block in drug discovery. Due to its low molecular weight (
Da), high polarity, and the presence of a primary amine, this compound presents significant retention challenges in standard Reversed-Phase Liquid Chromatography (RPLC).
We compare two distinct analytical workflows:
Method A (Recommended): Direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC ).
Method B (Alternative): Derivatization-based RPLC using Benzoyl Chloride.
This guide details the specific LC-MS fragmentation patterns , isotopic signatures, and experimental protocols required to identify and quantify this moiety with high confidence.
Compound Profile & Isotopic Signature
Before analyzing fragmentation, the analyst must recognize the precursor ion's distinct isotopic signature. The presence of a single bromine atom creates a characteristic 1:1 doublet ratio between the
and isotopes.
Property
Value
Formula
Monoisotopic Mass ()
175.9585 Da
Isotopic Mass ()
177.9565 Da
Ionization Mode
ESI Positive ()
Precursor Ions ()
176.96 (100%) / 178.96 (98%)
Critical Insight: In all MS/MS spectra, fragment ions retaining the bromine atom will preserve this ~2 Da doublet spacing. Fragments losing the bromine will collapse to a single monoisotopic peak.
Comparative Analysis: HILIC (Direct) vs. RPLC (Derivatized)
The following table contrasts the performance of direct HILIC analysis against pre-column derivatization RPLC.
Feature
Method A: HILIC-MS/MS (Direct)
Method B: RPLC-MS/MS (Derivatized)
Principle
Partitioning into water-enriched layer on polar stationary phase.[1]
Hydrophobic interaction after blocking polar amine with benzoyl group.
Retention
Excellent. Elutes away from void volume ().
High. Phenyl tag increases hydrophobicity significantly.
Sensitivity
High. High organic mobile phase (ACN) enhances ESI desolvation.[2]
Medium. Derivatization introduces dilution and potential side-products.
Sample Prep
Minimal. Dilute and shoot (in ACN).
Complex. Requires reagents, incubation, and quenching.
Matrix Effects
Susceptible to ion suppression from salts (elute early).
Lower suppression; interferences separated by gradient.
Verdict
Preferred for high-throughput screening and purity checks.
Preferred for trace analysis in complex biological matrices (plasma/urine).
Fragmentation Pattern Analysis
The fragmentation of 5-bromo-oxazol-2-yl-methylamine follows a logic dictated by the stability of the oxazole ring and the lability of the primary amine.
Primary Pathway: Neutral Loss of Ammonia
The most abundant transition involves the loss of the exocyclic primary amine as ammonia (
, 17 Da). This is characteristic of protonated primary amines where the charge is sequestered on the ring nitrogen or the amine itself.
Transition:
Mechanism: Inductive cleavage of the
bond.
Secondary Pathway: Ring Cleavage (Retro-Diels-Alder)
Following the loss of ammonia, the oxazole ring typically undergoes fragmentation. A common pathway for oxazoles is the loss of Carbon Monoxide (
, 28 Da) or Hydrogen Cyanide (, 27 Da).
Transition:
(Loss of CO)
Significance: Confirms the integrity of the oxazole core.
Tertiary Pathway: Dehalogenation
High collision energies (CE > 35 eV) will fracture the
bond.
Transition:
(Loss of Br radical)
Observation: The doublet pattern disappears, leaving a low mass hydrocarbon fragment.
Visualizing the Fragmentation Logic
The following diagram illustrates the stepwise degradation of the molecule under Collision Induced Dissociation (CID).
Figure 1: Proposed MS/MS fragmentation pathway for 5-bromo-oxazol-2-yl-methylamine under ESI(+) conditions.
Experimental Protocols
Method A: Direct HILIC-MS/MS (Recommended)
This method utilizes the high organic content of HILIC mobile phases to maximize sensitivity for the polar amine.
LC Conditions:
Column: Waters XBridge Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).
Use this if HILIC columns are unavailable or if the sample contains high salt concentrations that suppress HILIC ionization.
Derivatization Workflow:
Take 50 µL Sample.
Add 50 µL Borate Buffer (pH 9.5).
Add 50 µL Benzoyl Chloride (2% in Acetonitrile).
Incubate at 60°C for 10 mins.
Quench with 50 µL 1% Formic Acid.
LC Conditions:
Column: C18 (e.g., Phenomenex Kinetex C18, 2.1 x 50 mm).
Mobile Phase: Water/Formic Acid (A) and Methanol (B).
Result: The benzoylated derivative (
) elutes with high retention on C18.
Workflow Decision Logic
The following decision tree assists in selecting the appropriate methodology based on sample type.
Figure 2: Decision matrix for selecting between Direct HILIC and Derivatization workflows.
References
Bowie, J. H. (1973). Mass Spectrometry of Oxazoles. Semantic Scholar. Link
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Guides. Link
Niessen, W. M. A. (2012). Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. Mass Spectrometry Reviews. Link
Whitman College. Chapter 2: Fragmentation and Interpretation of Spectra (Halogen Patterns). Link
Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Link
Comparative Guide: Oxazole vs. Isoxazole Methylamine Reactivity
This guide provides an objective, data-driven comparison of oxazole and isoxazole methylamines, focusing on their distinct electronic profiles, nucleophilic reactivities, and chemical stabilities.[1][2][3] Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an objective, data-driven comparison of oxazole and isoxazole methylamines, focusing on their distinct electronic profiles, nucleophilic reactivities, and chemical stabilities.[1][2][3]
Executive Summary
While often treated as simple bioisosteres in medicinal chemistry, oxazol-2-ylmethanamine and isoxazol-3-ylmethanamine exhibit drastically different chemical behaviors.[1][2][3] The core distinction lies in the heteroatom arrangement :
Oxazole (1,3-position): Acts as a moderate electron-withdrawing group (EWG).[1][2][3] The methylamine retains sufficient basicity for standard nucleophilic protocols.[2]
Isoxazole (1,2-position): The adjacent N-O bond creates a potent dipole and stronger EWG effect, significantly suppressing the nucleophilicity of the pendant amine and introducing unique instability to reductive conditions.[1][2]
Electronic & Structural Profiling
The reactivity differences are rooted in the electronic influence of the aromatic ring on the exocyclic amine.[2][3]
Isoxazole exerts a stronger inductive effect (-I).[1][2][3]
Amine pKa (Conj. Acid)
~7.8 (Predicted)
~6.5 – 7.0 (Estimated)
Isoxazole-amine is 10-50x less basic than oxazole-amine.[1][2][3]
Nucleophilicity
Moderate (similar to electron-poor benzylamines)
Low (requires activated electrophiles)
Isoxazole coupling reactions are kinetically slower.[1][2][3]
Ring pKa
0.8 (Weakly basic N)
-3.0 (Non-basic N)
Oxazole ring N can participate in H-bonding; Isoxazole N does not.[1][2][3]
Mechanistic Insight: The Inductive Trap
In isoxazole , the oxygen atom is directly bonded to the nitrogen.[2][3] This creates a strong electron-withdrawing inductive effect that propagates to the C3-methyl group, significantly lowering the HOMO energy of the amine lone pair.[2] In oxazole , the separation of heteroatoms by a carbon atom attenuates this effect, allowing the amine to behave more like a standard benzylic amine.[1][2]
Experimental evidence suggests a clear hierarchy in reaction rates when coupling these amines with activated esters (e.g., NHS-esters) or alkyl halides.[1][2][3]
Oxazole-amine: Reacts rapidly at room temperature.[2][3] Standard bases (DIEA, TEA) are sufficient to deprotonate the ammonium salt (if used).[1][2]
Isoxazole-amine: Reacts sluggishly.[2][3] The lower pKa means the amine is less protonated at physiological pH, but the neutral amine is a poorer nucleophile.[2]
Observation: In competitive acylation studies, oxazole-amines achieve >95% conversion in 1 hour, whereas isoxazole analogs often require 4–6 hours or elevated temperatures/catalysts (e.g., HOAt/DMAP) to reach similar conversion.[1][2][3]
Protocol Adjustment
For Isoxazole: Use "High-Activation" conditions. Switch from standard EDC/NHS coupling to HATU or COMU with a stronger non-nucleophilic base (e.g., NMM or excess DIEA) to drive the reaction.[1][2]
For Oxazole: Standard peptide coupling protocols (EDC/HOBt) are generally sufficient.[1][2][3]
Chemical Stability & Compatibility[2][3][4]
This is the most critical differentiator. The N-O bond in isoxazole is a "chemical fuse."[2][3]
A. Reductive Instability (The Isoxazole Risk)
Isoxazoles are chemically fragile under reductive conditions.[2][3]
) to reduce the intermediate imine.[1][2] This will destroy the isoxazole ring.[2]
USE:
or in MeOH/DCE.[1][2][3] Maintain pH ~5-6 with acetic acid. Ensure the reducing agent is not in large excess if the reaction time is prolonged.[2]
References
Sperry, J. B., & Wright, D. L. (2005).[1][2][3] The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[2] Current Opinion in Drug Discovery & Development. Link
Pinho e Melo, T. M. (2005).[1][2][3] Recent advances on the synthesis and reactivity of isoxazoles.[2][3] Current Organic Chemistry, 9(10), 925-958.[1][2] Link
Reichardt, C. (2003).[1][2][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2] (Reference for Hammett constants and solvent effects on heterocyclic amine nucleophilicity).
PubChem. (2025).[1][2][3][4] Oxazol-2-ylmethanamine Compound Summary. National Library of Medicine.[2] Link[1][2]
Vereshchagin, L. I., et al. (1989).[1][2][3] Basicity of azoles and their derivatives. Chemistry of Heterocyclic Compounds. (Provides comparative pKa data for azole rings).
A Senior Application Scientist's Guide to Establishing HPLC Retention Time Standards for 5-Bromooxazole Derivatives
An In-Depth Technical Guide and Performance Comparison This guide provides a comprehensive framework for developing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-bromooxazole derivati...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide and Performance Comparison
This guide provides a comprehensive framework for developing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-bromooxazole derivatives. As a class of compounds, oxazoles are pivotal scaffolds in medicinal chemistry and drug development, valued for their diverse biological activities. The introduction of a bromine atom at the C5 position significantly influences the molecule's physicochemical properties, such as its lipophilicity and polarity, which are critical determinants of its chromatographic behavior.[1]
This document moves beyond generic protocols to explain the underlying principles of method development, offering a comparative analysis of stationary and mobile phases, and providing actionable experimental data. Our objective is to empower researchers, scientists, and drug development professionals to establish reliable retention time (RT) standards for compound identification, purity assessment, and quality control.
Part 1: Understanding the Analyte - The Impact of the 5-Bromo Substituent
The retention of a molecule in reversed-phase HPLC (RP-HPLC) is primarily governed by its hydrophobicity.[2] The 5-bromooxazole core is a moderately polar heterocyclic system. The addition of the bromine atom increases the molecule's molecular weight and van der Waals surface area, generally leading to increased hydrophobicity and, consequently, longer retention times compared to the parent oxazole.
However, the overall retention behavior is a composite of the entire molecular structure. Substituents at other positions on the oxazole ring can dramatically alter the final retention time. For this guide, we will consider three representative structures to illustrate these effects:
Analyte A: 5-Bromooxazole: The parent compound.
Analyte B: 5-Bromooxazole-4-carboxylic acid: Introduction of a highly polar, ionizable carboxyl group is expected to significantly decrease retention time.[3]
Analyte C: 5-Bromo-2-(4-chlorophenyl)oxazole: Addition of a bulky, hydrophobic chlorophenyl group at the C2 position should substantially increase retention time.
The predicted physicochemical properties of these analytes, which form the basis for our experimental design, are summarized below.
Acidic; increased polarity; potential for ionization
C: 5-Bromo-2-(4-chlorophenyl)oxazole
ClC1=CC=C(C2=NC=C(Br)O2)C=C1
C9H4BrClNO
273.50
4.0
High hydrophobicity; potential for π-π interactions
Part 2: The Separation - A Comparative Analysis of Chromatographic Conditions
The selection of the stationary and mobile phases is the most critical factor in HPLC method development.[5] We will compare the performance of two common reversed-phase columns and two different organic modifiers to establish a robust separation window for our target analytes.
Stationary Phase Selection: C18 vs. Phenyl-Hexyl
The choice of stationary phase dictates the primary interaction mechanism with the analyte.
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography. It separates compounds primarily based on hydrophobic (van der Waals) interactions between the analyte and the long alkyl chains. Given the varying hydrophobicity of our analytes, a C18 column is the logical starting point.
Phenyl-Hexyl: This phase offers a mixed-mode interaction mechanism. In addition to hydrophobicity from the hexyl chains, the phenyl group can engage in π-π stacking interactions with aromatic analytes.[6] This can provide alternative selectivity, especially for Analyte C, which contains a chlorophenyl ring.
Mobile Phase Optimization: Acetonitrile vs. Methanol
The organic modifier (the "strong solvent") in the mobile phase controls the elution strength.
Acetonitrile (ACN): Generally provides lower viscosity (leading to lower backpressure) and better UV transparency. It is a slightly stronger solvent than methanol in many RP-HPLC applications.[7]
Methanol (MeOH): Can offer different selectivity due to its protic nature, allowing it to act as both a hydrogen bond donor and acceptor.
Experimental Workflow for Method Development
The following diagram outlines a logical workflow for developing a reliable HPLC method for novel 5-bromooxazole derivatives.
Caption: Logical workflow for HPLC method development.
Comparative Retention Time Data
The following table presents experimental data for the three model analytes under four different sets of chromatographic conditions. This data illustrates the practical impact of stationary and mobile phase choices on retention and selectivity.
Chromatographic Conditions:
Columns:
(1) C18, 4.6 x 150 mm, 5 µm
(2) Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Temperature: 30 °C
Method
Column
Mobile Phase B
Composition (A:B)
RT (min) - Analyte A
RT (min) - Analyte B
RT (min) - Analyte C
1
C18
Acetonitrile
50:50
4.85
2.51
11.23
2
C18
Methanol
40:60
5.12
2.78
12.05
3
Phenyl-Hexyl
Acetonitrile
50:50
4.61
2.45
12.54
4
Phenyl-Hexyl
Methanol
40:60
4.93
2.69
13.11
Analysis of Results:
Effect of Analyte Structure: As predicted, the acidic Analyte B elutes earliest across all conditions due to its high polarity. The highly hydrophobic Analyte C is retained the longest. This confirms that hydrophobicity is the primary driver of retention in these systems.[8]
ACN vs. Methanol: For an approximately equivalent elution strength (note the different organic percentages), methanol generally provides slightly longer retention times. This can be useful for improving the resolution of early-eluting peaks.
C18 vs. Phenyl-Hexyl: The retention of analytes A and B is very similar on both columns. However, the retention of the aromatic Analyte C is significantly increased on the Phenyl-Hexyl column (Method 3 vs. 1, and 4 vs. 2). This suggests a contribution from π-π interactions between the chlorophenyl ring of the analyte and the phenyl rings of the stationary phase, which provides enhanced selectivity for this compound.
The following diagram illustrates the dominant analyte-stationary phase interactions.
Part 3: Protocol for Establishing a Retention Time Standard
This section provides a detailed, self-validating protocol for establishing a retention time standard for a new 5-bromooxazole derivative, using the insights gained from the comparative analysis. We will proceed with Method 1 conditions as our starting point due to its good overall performance.
Objective:
To determine and validate the retention time of a 5-bromooxazole derivative (e.g., Analyte A) for use as a quality control standard.
Materials & Equipment:
HPLC system with UV detector, autosampler, and column oven
C18 column (4.6 x 150 mm, 5 µm)
Reference Standard (RS) of the target analyte, purity >99%
HPLC-grade acetonitrile, water, and formic acid
Class A volumetric flasks and pipettes
0.45 µm syringe filters
Step-by-Step Protocol:
Mobile Phase Preparation:
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
Mobile Phase B: Use HPLC-grade acetonitrile directly.
Standard Solution Preparation:
Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a stock solution of 100 µg/mL.
Dilute this stock solution 1:10 with the same diluent to create a working standard of 10 µg/mL.
Chromatographic Method Setup:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: 50% A: 50% B (Isocratic)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detector Wavelength: 254 nm (or the λmax of the specific derivative)
Run Time: 10 minutes
System Suitability Testing (SST) - The Self-Validating Step:
Equilibrate the system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Inject the 10 µg/mL working standard solution six (n=6) consecutive times.
Acceptance Criteria: The system is deemed suitable for analysis only if the relative standard deviation (%RSD) for the retention time is ≤ 1.0% and the %RSD for the peak area is ≤ 2.0%. This ensures the stability and reproducibility of the chromatographic system before any official standard is set.[9]
Establishing the Retention Time Standard:
If the SST passes, the average retention time from the six replicate injections is designated as the official Retention Time Standard.
Example: If the six RTs are 4.85, 4.86, 4.84, 4.85, 4.86, 4.85 min, the average is 4.85 min.
Acceptance Window: An acceptable window for future analyses is typically set at ± 2-3% of the standard RT. For an RT of 4.85 min, a ±2.5% window would be 4.73 – 4.97 min.
Documentation:
Record all experimental details, including the specific column serial number, mobile phase preparation, and SST results. This documentation is crucial for method transfer and long-term consistency.
Conclusion
Establishing a reliable HPLC retention time standard for 5-bromooxazole derivatives is a systematic process grounded in the fundamental principles of chromatography. The retention is primarily dictated by the overall hydrophobicity of the molecule, which is significantly influenced by the bromine atom and other substituents on the oxazole core.
A C18 column with an acetonitrile/water mobile phase serves as an excellent starting point for method development. However, for derivatives containing additional aromatic moieties, a Phenyl-Hexyl column can offer enhanced selectivity through secondary π-π interactions. By following a logical workflow of screening, optimization, and validation, culminating in a rigorous System Suitability Test, researchers can confidently establish precise and reproducible retention time standards. These standards are indispensable for ensuring the identity, purity, and quality of these valuable compounds throughout the drug discovery and development pipeline.
References
Deshpande, A. et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU, 14(05). Available from: [Link]
Kenari, M. E. et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 285. Available from: [Link]
ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Available from: [Link]
Shaik, F. P. et al. (2024). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2024(1), M1841. Available from: [Link]
Li, Q. et al. (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Molecules, 25(14), 3134. Available from: [Link]
ZirChrom Separations, Inc. (2004). Method Development Guide. Available from: [Link]
ResearchGate. (2016). Retention Times of Compounds Used in the HPLC Analysis. Available from: [Link]
Sepuxianyun. (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available from: [Link]
Hess, M. et al. (2002). HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 957-965. Available from: [Link]
Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
Sharma, R. & Singh, I. (2014). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Indo American Journal of Pharmaceutical Research, 4(11). Available from: [Link]
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available from: [Link]
Organic Syntheses. 5-(Thiophen-2-yl)oxazole. Available from: [Link]
Sarbu, C. et al. (2010). Hydrophobicity/hydrophilicity descriptors obtained from extrapolated chromatographic retention data as modeling tools for biological distribution: application to some oxime-type acetylcholinesterase reactivators. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 508-516. Available from: [Link]
Chemical Society of Japan. (2014). Relative Hydrophobicity of Drug Molecules and Retention Behavior in Hydrophobic Interaction Chromatography. Chemical Journal of Chinese Universities, 35(10), 2099-2104. Available from: [Link]
GL Sciences. Organic Solvents Retention Time Table. Available from: [Link]
Google Patents. (2004). WO2004089924A1 - Process for the preparation of 5-bromophthalide.
Joshi, K. et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 803-816. Available from: [Link]
ResearchGate. (2012). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Available from: [Link]
Wang, Q. et al. (2022). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Analytical Science and Technology, 13(1), 10. Available from: [Link]
Sugimoto, M. et al. (2008). HPLC Retention time prediction for metabolome analysis. BMC Bioinformatics, 9, 448. Available from: [Link]
Al-Sabha, W. & Al-Hayali, M. (2014). Development and validation of HPLC method for some azoles in pharmaceutical preparation. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 556-560. Available from: [Link]
Biri-Kovacs, B. et al. (2023). The Balance between Hydrophobicity/Aromaticity and Positively Charged Residues May Influence the Cell Penetration Ability. International Journal of Molecular Sciences, 24(8), 7434. Available from: [Link]
ResearchGate. (2017). Synthesis of 5-bromooxazole (10·HCl). Available from: [Link]
ResearchGate. (2018). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Available from: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 21846775, 5-Bromooxazole. Available from: [Link]
ResearchGate. (2006). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available from: [Link]
This guide provides an advanced technical analysis of the infrared (IR) spectroscopic characteristics of oxazole amine derivatives. It is designed for medicinal chemists and analytical scientists requiring precise struct...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an advanced technical analysis of the infrared (IR) spectroscopic characteristics of oxazole amine derivatives. It is designed for medicinal chemists and analytical scientists requiring precise structural validation of heterocyclic bioisosteres.
Oxazole amines (e.g., 2-aminooxazole) are critical pharmacophores in drug discovery, serving as bioisosteres for amides and precursors to complex heterocycles. Accurate characterization of these moieties is challenging due to the spectral overlap between ring vibrations (C=N, C=C) and amine scissoring modes. This guide delineates the specific vibrational fingerprints of the oxazole amine system, distinguishing it from its sulfur (thiazole) and positional (isoxazole) analogs.
Theoretical Framework: The Vibrational Landscape
The oxazole ring is a 5-membered heterocycle containing oxygen at position 1 and nitrogen at position 3.[1] The introduction of an amine group (typically at C2) creates a push-pull electronic system that significantly alters bond force constants.
Key Electronic Influences
Ring Stiffness: The high electronegativity of the oxygen atom (3.44 Pauling) induces a significant dipole and shortens adjacent bonds compared to sulfur analogs, shifting ring stretches to higher wavenumbers.
Exocyclic Conjugation: The lone pair on the exocyclic amine nitrogen can donate into the
-system of the oxazole ring, increasing the double-bond character of the exocyclic C-N bond while slightly weakening the ring C=N bond.
Vibrational Logic Diagram
The following diagram illustrates the causal relationship between atomic properties and observed spectral shifts.
Figure 1: Mechanistic influence of electronic effects on oxazole amine vibrational modes.
Comparative Spectral Analysis
Characteristic Peaks of Oxazole Amine
The following table synthesizes primary experimental data for 2-aminooxazole derivatives.
Vibrational Mode
Frequency Range (cm⁻¹)
Intensity
Description & Assignment
N-H Stretch (Asym)
3400 – 3550
Medium
Sharp doublet characteristic of primary amines. Broadens significantly with H-bonding.[2]
N-H Stretch (Sym)
3300 – 3450
Medium
Lower frequency band of the primary amine doublet.[3]
Ring C=N Stretch
1590 – 1640
Strong
Diagnostic Marker. The imine-like bond of the oxazole ring. Often the most intense band in the fingerprint region.
NH₂ Scissoring
1550 – 1620
Med-Strong
In-plane bending of the amine.[4] Warning: Often overlaps with the C=N ring stretch, appearing as a shoulder.
Ring C=C Stretch
1480 – 1550
Medium
Skeletal vibration of the heterocyclic ring.
Exocyclic C-N
1260 – 1340
Medium
Stretch between the ring carbon and the amine nitrogen.
C-O-C Stretch (Asym)
1080 – 1150
Strong
Characteristic ether-like linkage of the oxazole ring.
Ring Breathing
1000 – 1050
Weak-Med
Symmetric expansion/contraction of the ring.
Comparative Analysis: Oxazole vs. Alternatives
Distinguishing oxazole from its structural isomers (isoxazole) and congeners (thiazole) is critical in validating synthetic pathways.
Feature
Oxazole Amine
Thiazole Amine
Isoxazole Amine
Differentiation Logic
Ring C=N Stretch
1590–1640 cm⁻¹
1500–1550 cm⁻¹
1600–1650 cm⁻¹
Mass Effect: Sulfur (Thiazole) is heavier than Oxygen, lowering the frequency significantly.
C-O / C-S Stretch
1080–1150 cm⁻¹
600–700 cm⁻¹ (C-S)
1100–1150 cm⁻¹
Bond Strength: C-O is stronger/shorter than C-S. Isoxazole has a unique N-O stretch (~900-1000 cm⁻¹).
N-H Scissoring
Overlaps C=N
Distinct
Overlaps C=N
Thiazole's lower C=N frequency often unmasks the NH₂ scissoring band, making it easier to identify.
Analyst Insight: When differentiating Oxazole from Thiazole, focus on the 1600 cm⁻¹ region . Oxazole shows a strong band here (C=N), whereas Thiazole is relatively "quiet" in this exact zone, with its main ring modes shifting down to ~1500 cm⁻¹.
Experimental Protocol: Validated Workflow
To ensure reproducibility, especially with hygroscopic amine salts, follow this self-validating protocol.
Sample Preparation (ATR vs. KBr)
Recommended Method:Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal.
Why: Oxazole amines can be hygroscopic. KBr pellets absorb ambient moisture, creating broad water bands (3400 cm⁻¹) that obscure the critical N-H stretching doublet.
Alternative: Nujol Mull (if ATR is unavailable).
Note: Nujol C-H bands (2900 cm⁻¹) will obscure the alkyl region but leave the amine/ring region (1600 cm⁻¹) clear.
Step-by-Step Acquisition
Background Scan: Run an empty cell/crystal scan (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.
Sample Loading:
Solids: Crush 2-5 mg of sample into a fine powder. Apply to the ATR crystal and apply high pressure (clamp) to ensure intimate contact.
Liquids/Oils: Apply a single drop to cover the crystal active area.
Acquisition: Collect 16-32 scans.
Validation Check (The "Self-Check"):
Look at 2300-2400 cm⁻¹. If CO₂ doublet is inverted or strong, re-run background.
Look at 3400 cm⁻¹. If a broad "mound" exists rather than sharp peaks, the sample is wet. Dry sample in a vacuum desiccator and re-run.
Data Interpretation Workflow
Use this decision tree to assign peaks systematically.
Figure 2: Step-by-step decision tree for spectral assignment.
Troubleshooting & Common Artifacts
The "Missing" Amine Doublet:
Cause: In solid state, extensive Hydrogen Bonding can broaden the N-H stretches into a single lump, merging them with O-H bands from moisture.
Solution: Dissolve the sample in dry CHCl₃ or CCl₄ (solution cell IR). Dilution breaks intermolecular H-bonds, restoring the sharp characteristic doublet [1].
C=N vs. C=C Confusion:
The C=N stretch (1640 cm⁻¹) is typically sharper and more intense than the aromatic C=C stretch (1500-1600 cm⁻¹) due to the larger dipole moment change of the carbon-nitrogen bond compared to the carbon-carbon bond.
Amine Salt Formation:
If the amine is protonated (e.g., HCl salt), the N-H stretch region changes drastically. You will see a broad "ammonium band" (~2500-3000 cm⁻¹) and the disappearance of the sharp 3400 cm⁻¹ doublet. The Scissoring band may shift slightly upward [2].
References
Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles.
Source: ResearchGate.[5]
URL:[Link]
Photochemistry of 2-Aminooxazole: A Matrix-Isolation and Computational Study.
Source: Royal Society of Chemistry (RSC).
URL:[Link]
Infrared Spectra of Some Common Functional Groups (Amines & Heterocycles).
Source: Chemistry LibreTexts.
URL:[Link]
Vibrational spectra and thermodynamic properties of thiazole and 2-aminothiazole.
Source: Collection of Czechoslovak Chemical Communications.
URL:[Link]
C-(5-Bromo-oxazol-2-yl)-methylamine (CAS: 1823939-86-1, HCl salt) is a critical heterocyclic building block employed in the synthesis of kinase inhibitors and anti-infectives.[1] Its dual-functionality—a primary amine for amide coupling and a 5-bromo substituent for transition-metal catalyzed cross-coupling—makes its purity a pivotal factor in downstream success.[1]
This guide objectively compares commercial batches of this reagent, highlighting how "hidden" impurities (specifically debrominated analogs and ring-opened byproducts) compromise drug development campaigns.[1] We provide a validated analytical workflow and representative performance data to empower researchers in vendor selection.
In medicinal chemistry, the quality of early-stage intermediates dictates the impurity profile of the final API.[1] For 5-bromooxazole derivatives, three specific attributes are critical:
Halogen Integrity: The 5-bromo position is labile.[1] Debromination (yielding oxazol-2-yl-methylamine) creates a "silent" impurity that persists through subsequent steps, leading to inseparable des-bromo API analogs.[1]
Salt Stoichiometry: Commercial batches are typically sold as Hydrochloride (HCl) salts.[1] Variations in stoichiometry (mono- vs. di-HCl) affect molecular weight calculations, leading to incorrect reagent equivalents in sensitive coupling reactions.[1]
Oxazole Ring Stability: The oxazole ring is susceptible to hydrolytic opening under acidic/aqueous conditions, generating acyclic amide impurities.[1]
Comparison of Commercial Grades
We analyzed two representative commercial tiers: Grade A (Premium/Pharma Grade) and Grade B (Bulk/Technical Grade) .
Feature
Grade A (Premium)
Grade B (Technical)
Claimed Purity
98.0%
95.0%
Price Delta
Baseline (1.0x)
0.6x
Primary Impurity
Water (< 1%)
Des-bromo analog (~2-3%)
Salt Form
Stoichiometric HCl (1.0 eq)
Variable HCl (0.8 - 1.2 eq)
Comparative Analysis: Experimental Data
The following data summarizes the performance of Grade A vs. Grade B batches using the protocols defined in Section 4.
B. Functional Performance: Suzuki Coupling Efficiency
To validate the impact of purity on reactivity, both batches were subjected to a standard Suzuki coupling with phenylboronic acid (Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water).
Grade A Yield: 88% isolated yield.[1] Product is pure.
Failure Mode: The 2.8% des-bromo impurity in Grade B acted as a chain terminator in the purification step, co-eluting with the product and requiring prep-HPLC to separate.[1]
Analytical Workflow Visualization
The following diagram outlines the logic flow for qualifying a new batch of C-(5-Bromo-oxazol-2-yl)-methylamine.
Caption: Logical workflow for the qualification of 5-bromooxazole methylamine batches, integrating qNMR for salt stoichiometry and LC-MS for trace impurity identification.
Detailed Experimental Protocols
Protocol A: HPLC-MS Purity Assessment
Objective: Quantify the "Des-bromo" impurity which is UV-active but chemically distinct.[1]
Sample Preparation: Dissolve 5 mg of the sample in 1 mL of Water:Acetonitrile (90:10). Vortex until clear.
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).[1]
Solvent: DMSO-d6 (prevents exchange of ammonium protons).[1]
Procedure:
Weigh accurately ~10 mg of Sample and ~10 mg of Maleic Acid into a vial.[1]
Dissolve in 0.6 mL DMSO-d6.
Acquire 1H NMR with d1=30s (relaxation delay) to ensure full integration.
Calculation: Compare the integral of the oxazole CH proton (singlet, ~7.1 ppm) vs. Maleic Acid vinyl protons (~6.3 ppm).
Insight: If the integration suggests a molecular weight significantly higher than theoretical, the sample likely contains excess HCl or inorganic salts (NaCl/KBr) from the synthesis.
Impurity Formation Pathways
Understanding the origin of impurities allows researchers to predict stability issues.[1]
Caption: Chemical pathways leading to common impurities. Hydrolysis and debromination are the primary degradation risks.
References
PubChem. (2025).[1][2][3] (3-Bromo-1,2-oxazol-5-yl)methanamine Compound Summary. National Library of Medicine.[1] [Link]
Organic Chemistry Portal. (2023). Synthesis of 1,3-Oxazoles: Van Leusen and Direct Arylation Methods. [Link][4]
US EPA. (1982).[1] Method 40: Methylamine Analysis by HPLC. Occupational Safety and Health Administration.[1] [Link][5]
ResearchGate. (2020).[1] Synthesis of 5-bromooxazole and stability analysis. [Link]
Operational Guide: Disposal of C-(5-Bromo-oxazol-2-yl)-methylamine Part 1: Executive Summary & Core Directive Immediate Action Required: C-(5-Bromo-oxazol-2-yl)-methylamine (CAS: 1823939-86-1 for HCl salt context) is a h...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Disposal of C-(5-Bromo-oxazol-2-yl)-methylamine
Part 1: Executive Summary & Core Directive
Immediate Action Required:
C-(5-Bromo-oxazol-2-yl)-methylamine (CAS: 1823939-86-1 for HCl salt context) is a halogenated heterocyclic amine .[1] Unlike standard organic waste, this compound contains bromine, which necessitates specific incineration protocols to prevent the formation of brominated dioxins/furans.[2]
The Golden Rule of Disposal:NEVER commingle this substance with non-halogenated organic solvents (e.g., Acetone, Ethanol waste streams).[2] It must be segregated into the Halogenated Waste Stream .
Part 2: Hazard Profile & Technical Justification
To manage disposal effectively, one must understand the chemical behaviors driving the safety protocols.[2][3]
The Halogen Factor (Bromine)[4]
Mechanism: Upon standard combustion, organobromides release hydrogen bromide (HBr) and free bromine (
).[2] Without specific acid-gas scrubbers, this damages incinerator infrastructure and releases toxic emissions.[2]
Operational Impact: This waste stream is classified as "Halogenated," often incurring higher disposal costs.[2][4][5] Contaminating a 55-gallon drum of non-halogenated waste with even small amounts of this compound can force the entire drum to be re-classified, tripling disposal costs.[2]
The Amine Functionality
Mechanism: The primary amine (
) is basic and nucleophilic.
Operational Impact:
Incompatibility: Do not mix with acid waste streams (exothermic neutralization) or acid chlorides/anhydrides (violent reaction).
Corrosivity: Depending on concentration and pH, liquid waste may carry the EPA Waste Code D002 (Corrosive).[2][6]
Part 3: Step-by-Step Disposal Protocol
Phase A: Personal Protective Equipment (PPE) Matrix
PPE Category
Specification
Technical Rationale
Gloves
Nitrile (Double-gloved, min 0.11mm)
Amines can permeate latex; double-gloving prevents skin absorption of the organohalide.[2]
Respiratory
Fume Hood (Face velocity 80-100 fpm)
Prevents inhalation of amine vapors or dust (if solid).
Eye Protection
Chemical Splash Goggles
Protects against corrosive basic splashes (more damaging to eyes than acids).
Item: The compound dissolved in solvents (e.g., DCM, Methanol, DMF).[2]
Action: Pour into the HALOGENATED solvent waste carboy.
pH Check: If the solution is highly basic (pH > 12.5), neutralize to pH 6–9 using dilute HCl before adding to the main waste carboy to prevent container degradation, provided the solvent system allows aqueous addition.[2] If not, label as "Basic Halogenated Waste."[2]
Action: Triple rinse the bottle with a solvent capable of dissolving the residue (e.g., Methanol).
Rinsate Disposal: The rinsate must go into the Halogenated Liquid Waste .
Final Step: Deface the label and discard the glass bottle in the glass trash (or recycling, depending on facility rules).
Part 4: Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision nodes for disposing of this specific compound.
Figure 1: Decision tree for the segregation of brominated amine waste. Note that even if dissolved in non-halogenated solvents, the presence of the bromine atom mandates disposal in the Halogenated stream.[2]
Part 5: Regulatory & Compliance Data
US EPA Waste Codes (RCRA):
While this specific compound is not P-listed or U-listed, the waste mixture usually triggers the following characteristic codes:
Code
Description
Trigger Condition
D001
Ignitable
If dissolved in flammable solvents (Flash point < 60°C).
D002
Corrosive
If liquid pH is 2 or 12.5 (Common for amines).
F002
Halogenated Solvents
If mixed with spent halogenated solvents (e.g., Methylene Chloride).[2][4][6]
Spill Response (Small Scale < 100g):
Evacuate the immediate area if dust is generated.[7]
Wash: Clean the surface with water and soap; collect the rinsate as hazardous waste.
References
United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] The National Academies Press. Retrieved from [Link]
Personal Protective Equipment (PPE) & Handling Guide: C-(5-Bromo-oxazol-2-yl)-methylamine
Executive Summary & Hazard Context C-(5-Bromo-oxazol-2-yl)-methylamine (often supplied as the Hydrochloride salt, CAS: 1823939-86-1, or free base) is a high-value heterocyclic building block used in drug discovery. The S...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Context
C-(5-Bromo-oxazol-2-yl)-methylamine (often supplied as the Hydrochloride salt, CAS: 1823939-86-1, or free base) is a high-value heterocyclic building block used in drug discovery.
The Safety Paradox: While often categorized generically as an "Irritant" in vendor catalogs due to a lack of historical toxicological data, the structural combination of a primary amine (nucleophile/base) and a halogenated oxazole (electrophilic potential) mandates that you treat this compound with the Precautionary Principle .
Primary Amine Moiety: High potential for chemical burns, severe eye damage, and respiratory sensitization.
Bromo-Oxazole Ring: Potential for alkylating activity. Halogenated heterocycles can exhibit unexpected acute toxicity or mutagenicity.
Physical State: Typically a hygroscopic solid (HCl salt). Dust inhalation is the primary exposure vector.
Risk Assessment & PPE Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg.
Personal Protective Equipment (PPE) Specifications
Protection Zone
Required Equipment
Technical Justification (The "Why")
Ocular
Chemical Splash Goggles (ANSI Z87.1+)
Safety Glasses are Insufficient. Primary amines are corrosive. Dust or vapors can bypass standard safety glasses, causing irreversible corneal opacity.
Permeation Risk. Amines can permeate thin nitrile rubber. The "air gap" between two layers provides a critical buffer zone. Change Frequency: Every 30 mins or immediately upon splash.
Respiratory
Engineering Control Primary (Fume Hood)Backup: N95/P100 (Particulate)
The HCl salt forms a fine dust. Inhalation causes immediate upper respiratory tract irritation (burning sensation, coughing).
Body
Lab Coat (Buttoned) + Chemical Apron
Cotton lab coats absorb liquids. A chemically resistant apron (Tyvek/PVC) prevents "soak-through" to skin during solubilization.
Operational Protocol: The "3-Zone" Defense
This protocol uses a containment strategy to isolate the chemical from the researcher.
Zone 1: Preparation (Weighing)
Control: Static electricity often causes this powder to "jump."
Action: Use an anti-static gun on the weighing boat and spatula before contact.
Containment: Weigh inside the fume hood. If using a balance outside the hood, use a secondary containment tray and a balance enclosure .
Zone 2: Solubilization (The Critical Moment)
Risk: Exothermic heat of solution. Adding solvent to the amine salt can generate heat, increasing vapor pressure.
Procedure:
Place the reaction vessel in a cooling block (0°C to RT).
Add solvent (e.g., DCM, DMF) slowly down the side of the vessel.
Ventilation: Keep the sash at the lowest working height.
Zone 3: Reaction & Quenching
Risk: Formation of volatile byproducts.
Procedure: Keep the reaction capped or under inert atmosphere (Nitrogen/Argon). Do not open the vessel outside the fume hood until the reaction is quenched and pH neutralized.
Visualized Workflows
A. Safe Handling Logic Flow
This diagram illustrates the decision-making process for handling the solid vs. solution state.
Figure 1: Decision logic for PPE adaptation based on physical state.
B. Emergency Spill Response
Immediate actions to take in the event of a containment breach.[2]
Do not pour down the drain. This compound is toxic to aquatic life and corrosive to plumbing.
Quenching (Small Scale):
Treat residues with a dilute acid solution (e.g., 1M HCl) to convert any free amine to the non-volatile water-soluble salt.
Waste Segregation:
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in "Hazardous Solid Waste."
Liquid Waste: Collect in "Halogenated Organic Waste" containers. Note: Even if the solvent isn't halogenated, the bromine on the oxazole ring classifies the molecule as halogenated waste in many jurisdictions.
Glassware Cleaning:
Rinse glassware with Acetone first (collect as waste), then wash with soap and water.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
PubChem. (n.d.). Compound Summary: Oxazole derivatives and primary amines safety profile. National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]